molecular formula C11H17N3O3S B1668437 Carbutamide CAS No. 339-43-5

Carbutamide

Número de catálogo: B1668437
Número CAS: 339-43-5
Peso molecular: 271.34 g/mol
Clave InChI: VDTNNGKXZGSZIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbutamide, with the chemical name 4-amino-N-[(butylamino)carbonyl]benzenesulfonamide and CAS number 339-43-5, is a first-generation sulfonylurea compound of significant historical and research importance . It was the first oral hypoglycemic agent of its class, patented in 1953 and approved for medical use in 1956, but was subsequently withdrawn from therapeutic markets due to associated bone marrow toxicity . Its primary mechanism of action, characteristic of sulfonylureas, involves the inhibition of ATP-sensitive potassium (KATP) channels on pancreatic beta-cells. This blockade prompts membrane depolarization, an influx of calcium ions, and the stimulation of insulin secretion, providing a fundamental model for studying insulin secretion pathways . In research settings, this compound is a valuable tool for scientists investigating the pharmacology of sulfonylureas, the molecular mechanisms of diabetes, and the evolution of antidiabetic drugs . Its historical role as a progenitor to safer agents like tolbutamide—developed by replacing the aniline amino group in this compound with a methyl group—makes it particularly relevant for structure-activity relationship (SAR) studies in medicinal chemistry . Researchers utilize this compound in biochemical and cellular assays strictly for scientific purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNNGKXZGSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022741
Record name Carbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C
Record name 1-BUTYL-3-SULFANILYLUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

339-43-5
Record name Carbutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbutamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-BUTYL-3-SULFANILYLUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

144-145 °C
Record name 1-BUTYL-3-SULFANILYLUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbutamide, a first-generation sulfonylurea, has historically played a significant role in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods. Furthermore, it elucidates its key chemical properties, including solubility, partition coefficient, and melting point, which are crucial for its formulation and pharmacological profiling. The document also explores the signaling pathway through which this compound exerts its therapeutic effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 1-(4-aminophenyl)sulfonyl-3-butylurea, is an organic compound belonging to the sulfonylurea class of drugs.[1] Historically, it was one of the first oral hypoglycemic agents used in the treatment of type 2 diabetes.[1] Although largely superseded by newer generations of sulfonylureas with improved safety and efficacy profiles, the study of this compound's synthesis and chemical properties remains relevant for understanding the structure-activity relationships within this important class of antidiabetic agents. This guide aims to provide a detailed technical overview of the synthesis and fundamental chemical characteristics of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the chlorosulfonation of acetanilide, followed by amination and subsequent reaction with n-butyl isocyanate, and finally deacetylation. An alternative pathway involves the reaction of p-acetamidobenzenesulfonyl chloride with n-butylurea followed by hydrolysis.

A plausible synthetic route is outlined below:

Synthesis_Workflow Acetanilide Acetanilide p_acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl chloride Acetanilide->p_acetamidobenzenesulfonyl_chloride  Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->p_acetamidobenzenesulfonyl_chloride Intermediate N-(4-acetylaminophenylsulfonyl) -N'-butylurea p_acetamidobenzenesulfonyl_chloride->Intermediate n_Butyl_isocyanate n-Butyl Isocyanate n_Butyl_isocyanate->Intermediate  Addition This compound This compound Intermediate->this compound  Deacetylation Hydrolysis Hydrolysis (e.g., NaOH, H2O, heat) Hydrolysis->this compound

A potential synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 100 mL of chlorosulfonic acid to the flask and cool it in an ice-water bath.

  • Slowly add 50 g of finely powdered acetanilide to the stirred chlorosulfonic acid at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C for 2 hours to complete the reaction.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Step 2: Synthesis of N-(4-acetylaminophenylsulfonyl)-N'-butylurea

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 23.3 g of the dried p-acetamidobenzenesulfonyl chloride in 100 mL of anhydrous acetone.

  • Slowly add a solution of 10 g of n-butyl isocyanate in 50 mL of anhydrous acetone to the stirred solution.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with water.

Step 3: Hydrolysis to this compound

  • Suspend the crude N-(4-acetylaminophenylsulfonyl)-N'-butylurea in 200 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2 hours until a clear solution is obtained.

  • Cool the solution to room temperature and acidify it with dilute hydrochloric acid until the pH is approximately 6-7.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the product with cold water until the washings are neutral.

  • Recrystallize the crude this compound from an ethanol-water mixture to obtain pure crystals.

  • Dry the purified this compound in a vacuum oven at 60 °C.

Chemical Properties of this compound

The chemical and physical properties of this compound are essential for its characterization, formulation, and understanding its behavior in biological systems.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₁H₁₇N₃O₃S[1]
Molecular Weight 271.34 g/mol [1]
Melting Point 144-145 °C[1]
Solubility Soluble in water at pH 5 to 8. Soluble in DMSO and dimethylformamide. Slightly soluble in ethanol.[1]
logP (Octanol-Water Partition Coefficient) 1.01[1]
pKa ~5.8[2]
UV-Vis Absorption Maximum (λmax) Not explicitly found for this compound, but related sulfonylureas show a maximum around 300 nm.[3]

Mechanism of Action and Signaling Pathway

This compound, like other sulfonylureas, exerts its hypoglycemic effect by stimulating the release of insulin from the pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.

The signaling pathway is as follows:

  • Binding to SUR1: this compound binds to the SUR1 subunit of the KATP channel.

  • KATP Channel Closure: This binding event inhibits the opening of the KATP channel.

  • Membrane Depolarization: The closure of the KATP channels reduces the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and causing depolarization of the β-cell membrane.

  • Calcium Channel Opening: The membrane depolarization triggers the opening of voltage-gated calcium channels (Ca2+).

  • Calcium Influx: Calcium ions flow into the β-cell, increasing the intracellular calcium concentration.

  • Insulin Exocytosis: The elevated intracellular calcium levels promote the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis and release of insulin into the bloodstream.

Signaling_Pathway cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit (of KATP Channel) This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Triggers Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Promotes Insulin_Release Insulin Release into Bloodstream Insulin_Exocytosis->Insulin_Release

Signaling pathway of this compound in pancreatic β-cells.

Conclusion

This technical guide has provided a detailed overview of the synthesis and key chemical properties of this compound. The synthetic protocol outlined, based on established chemical transformations, offers a clear pathway for its laboratory preparation. The tabulated chemical properties provide essential data for its characterization and formulation. Furthermore, the elucidation of its mechanism of action and the corresponding signaling pathway highlights the molecular basis for its hypoglycemic activity. While this compound is no longer a first-line therapy, the information presented here serves as a valuable technical resource for researchers in medicinal chemistry and drug development, aiding in the understanding of the broader class of sulfonylurea drugs and providing a foundation for the design of new therapeutic agents.

References

Preclinical Toxicological Profile of Carbutamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbutamide (N-(4-aminobenzylsulfonyl)-N'-butylurea) is a first-generation sulfonylurea that was formerly used as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells. Despite its efficacy, this compound was withdrawn from the market in several countries due to concerns about its toxicological profile, particularly its potential for bone marrow toxicity. This technical guide provides a comprehensive overview of the preclinical toxicological data available for this compound, focusing on studies assessing its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, reproductive and developmental toxicity, and genotoxicity.

Acute, Subchronic, and Chronic Toxicity

Preclinical studies have demonstrated a species-specific tolerance to this compound. While some species exhibit a low order of acute toxicity, others are more susceptible to the toxic effects of the drug, especially with repeated dosing.

Quantitative Data

The available quantitative data from acute, subchronic, and chronic toxicity studies are summarized below. It is important to note that comprehensive LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data for this compound are not extensively reported in publicly available literature.

Table 1: Acute Toxicity of this compound
Species Route of Administration Parameter Value
MouseOralLD50Data not available
RatOralLD50Data not available
RabbitOralLD50Data not available
Table 2: Subchronic and Chronic Toxicity of this compound
Species Study Duration Dose Levels Observed Effects NOAEL
RatSubchronic/Chronic0.25%, 0.5%, 1.0%, and 2.0% in dietGrowth inhibition at higher doses; malnutrition and crystalluria at 2%. At 1%, one rat showed malnutrition and central necrosis of the liver, and another showed malnutrition, bronchiectasis, and crystalluria.Data not available
DogSubchronic50 mg/kg/daySuccumbed after repeated doses.<50 mg/kg/day
RabbitSubacute1,000 mg/kg/dayEach animal succumbed.Data not available
MonkeyChronic (41-60 weeks)Up to 250 mg/kg/dayWell-tolerated. Four monkeys succumbed at 500 mg/kg/day with pulmonary edema and hydrothorax.250 mg/kg/day
Experimental Protocols

Acute Oral Toxicity Study (General Protocol): A standardized acute oral toxicity study would typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: this compound, suspended in a suitable vehicle (e.g., 5% acacia suspension), is administered by oral gavage to animals fasted overnight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Subchronic/Chronic Oral Toxicity Study (General Protocol): These studies are generally conducted according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

  • Test Animals: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs or Cynomolgus monkeys) species are typically used.

  • Dose Administration: this compound is administered orally (e.g., mixed in the diet, in drinking water, or by gavage) daily for the duration of the study (e.g., 28 days, 90 days, 6 months, or 1 year).

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations and detailed hematological, clinical biochemistry, and urinalysis parameters are assessed at specified intervals.

  • Pathology: At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of a comprehensive list of tissues and organs is conducted.

  • Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to this compound and/or its metabolites.

Carcinogenicity

Quantitative Data (for Tolbutamide)
Table 3: Carcinogenicity Bioassay of Tolbutamide
Species Strain Dose Levels (in diet) Duration Findings
RatFischer 34412,000 or 24,000 ppm78 weeksNot carcinogenic[1]
MouseB6C3F125,000 or 50,000 ppm78 weeksNot carcinogenic[1]
Experimental Protocol

Two-Year Carcinogenicity Bioassay (General Protocol): A typical 2-year rodent carcinogenicity bioassay follows OECD Guideline 451.

  • Test Animals: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are commonly used.

  • Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Pathology: A complete gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved for histopathological examination. The incidence, severity, and type of neoplastic and non-neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity

Limited preclinical data are available regarding the reproductive and developmental toxicity of this compound. One study in Wistar rats investigated the effects of repeated applications during early gestation.

Quantitative Data
Table 4: Developmental Toxicity of this compound in Rats
Dose Level Treatment Period (Gestation Day) Implantation Rate Resorption Rate Fetal Body Weight
800 mg/kg/day5, 6, and 7No difference from controlIncreased (dependent on the start of treatment)[2]Strongly diminished[2]
Qualitative Findings
  • Skeletal Abnormalities: At a dose of 800 mg/kg body weight, skeletal damage was observed, including the presence of a 14th rib on one or both sides and ossification at the 7th cervical vertebra (neck rib).[2]

Experimental Protocol

Embryo-Fetal Developmental Toxicity Study (General Protocol): This type of study generally adheres to OECD Guideline 414.

  • Test Animals: Pregnant female rats (e.g., Wistar or Sprague-Dawley).

  • Dose Administration: this compound is administered orally by gavage during the period of organogenesis (e.g., gestation days 6 through 17 for rats).

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

  • Fetal Evaluation: Near the end of gestation (e.g., day 20), fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Genotoxicity

Systematic reviews have indicated an absence of genotoxicity or mutagenicity for this compound in in vivo studies. However, detailed reports of these studies with specific quantitative data are not widely available. The following sections describe the general protocols for standard genotoxicity assays.

Quantitative Data
Table 5: Genotoxicity of this compound
Assay Test System Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumData not available
In Vitro Chromosomal Aberration TestMammalian cells (e.g., CHO)Data not available
In Vivo Micronucleus TestRodent bone marrow/peripheral bloodNegative (as per systematic reviews)
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol): This assay is conducted following OECD Guideline 471.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The tester strains are exposed to various concentrations of this compound, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (General Protocol): This test follows OECD Guideline 473.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to different concentrations of this compound, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol): This assay is performed according to OECD Guideline 474.

  • Test Animals: Typically mice or rats.

  • Procedure: Animals are treated with this compound, usually on two or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last dose. The erythrocytes are examined for the presence of micronuclei (small nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive response.

Signaling Pathways and Mechanisms of Toxicity

Pharmacological Mechanism and Hypoglycemia

The primary pharmacological effect of this compound, leading to its therapeutic use and the potential for hypoglycemia as a toxic effect, is the stimulation of insulin secretion from pancreatic β-cells. This occurs through the following signaling pathway:

G This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Bone Marrow Toxicity

This compound was withdrawn from the market in some regions due to reports of bone marrow depression.[3][4] The precise molecular signaling pathway leading to this hematotoxicity is not well-elucidated in the available preclinical literature. It is hypothesized that, like some other sulfonamides, this compound or its metabolites may have a direct toxic effect on hematopoietic stem or progenitor cells, or it may involve immune-mediated mechanisms. Further research is needed to delineate the specific pathways involved in this compound-induced bone marrow suppression.

Experimental Workflows

The following diagram illustrates a generalized workflow for preclinical toxicological assessment of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Repeated-Dose and Specialized Toxicity cluster_2 Long-Term and Definitive Studies cluster_3 Risk Assessment Acute_Tox Acute Toxicity Studies (e.g., LD50 determination) Subchronic_Tox Subchronic Toxicity Studies (28-day, 90-day) Acute_Tox->Subchronic_Tox Genotox_In_Vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus Test) Genotox_In_Vitro->Genotox_In_Vivo Chronic_Tox Chronic Toxicity Studies (6-month, 1-year) Subchronic_Tox->Chronic_Tox Repro_Dev_Tox Reproductive/Developmental Toxicity Screening Full_Repro_Tox Full Reproductive/ Developmental Toxicity Battery Repro_Dev_Tox->Full_Repro_Tox Risk_Assessment Human Health Risk Assessment Genotox_In_Vivo->Risk_Assessment Carcinogenicity Carcinogenicity Bioassay (2-year) Chronic_Tox->Carcinogenicity Chronic_Tox->Risk_Assessment Carcinogenicity->Risk_Assessment Full_Repro_Tox->Risk_Assessment

Caption: Generalized workflow for preclinical toxicology assessment.

Conclusion

References

The Pivotal Role of Carbutamide in the Dawn of Oral Antidiabetic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Historical Development of Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of carbutamide, the first clinically utilized sulfonylurea, and its foundational role in the historical development of oral hypoglycemic agents. It details the serendipitous discovery, mechanism of action, early clinical evaluation, and eventual withdrawal of this compound, contextualizing its impact on the subsequent evolution of sulfonylurea drugs for the treatment of type 2 diabetes mellitus.

Introduction: A Serendipitous Discovery

The journey to oral antidiabetic therapy was inadvertently launched in the 1940s during research on sulfonamide antibiotics. In 1942, Marcel Janbon observed severe hypoglycemic episodes, including convulsions and coma, in typhoid patients being treated with the sulfonamide 2254RP (later known as this compound)[1]. This observation prompted further investigation by August Loubatières, who demonstrated that the hypoglycemic effect was dependent on a functional pancreas, suggesting a mechanism involving the stimulation of insulin secretion[1].

Despite these early findings, the development of this compound as a diabetes treatment was not immediate. It was initially synthesized in 1945 and marketed in East Germany in the early 1950s for urinary tract infections[1]. During clinical trials for this indication, Hellmuth Kleinsorge independently noted its potent hypoglycemic side effects[1][2]. Following a series of events, including the drug's ban in East Germany and the transfer of knowledge to West Germany, this compound was "rediscovered" and subsequently developed as the first oral antidiabetic agent, marking a new era in diabetes management[1][2]. It was patented in 1953 and approved for medical use in 1956[3].

Mechanism of Action: Unraveling the Pancreatic Effect

This compound and subsequent sulfonylureas exert their primary therapeutic effect by stimulating insulin release from pancreatic β-cells[4]. This action is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane[4].

The binding of this compound to SUR1 leads to the closure of the KATP channel. This channel is normally open at low glucose concentrations, allowing potassium ions to flow out of the cell and maintaining a negative membrane potential. The closure of the KATP channel by this compound reduces the outward potassium current, leading to depolarization of the β-cell membrane. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream[4].

While the primary mechanism is the stimulation of insulin secretion, some studies have suggested potential extrapancreatic effects of this compound, such as enhancing peripheral glucose uptake and reducing hepatic glucose production, though these are considered secondary to its main action[4][5].

digraph "this compound's Mechanism of Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SUR1 [label="Sulfonylurea Receptor 1 (SUR1)\non Pancreatic β-cell"]; KATP_channel [label="ATP-sensitive K+ Channel"]; K_efflux [label="K+ Efflux"]; Membrane_depolarization [label="Membrane Depolarization"]; Ca_channel [label="Voltage-gated Ca2+ Channel"]; Ca_influx [label="Ca2+ Influx"]; Insulin_exocytosis [label="Insulin Granule Exocytosis"]; Insulin_secretion [label="Insulin Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_glucose [label="Decreased Blood Glucose", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> SUR1 [label="Binds to"]; SUR1 -> KATP_channel [label="Inhibits"]; KATP_channel -> K_efflux [style=dashed, arrowhead=tee, label="Blocks"]; K_efflux -> Membrane_depolarization [label="Leads to"]; Membrane_depolarization -> Ca_channel [label="Activates"]; Ca_channel -> Ca_influx [label="Allows"]; Ca_influx -> Insulin_exocytosis [label="Triggers"]; Insulin_exocytosis -> Insulin_secretion [label="Results in"]; Insulin_secretion -> Blood_glucose; }

Figure 2: A logical workflow for the synthesis of this compound.

Quantitative Data

Acute Toxicity

The acute toxicity of this compound was a significant factor in its eventual withdrawal from the market. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

Table 1: Acute Toxicity of this compound (LD50)
Animal Model Route of Administration
RatOral
RatIntraperitoneal
MouseOral
MouseIntraperitoneal

Note: Data compiled from various sources and may show variability.

Hypoglycemic Effect

The primary therapeutic effect of this compound is its ability to lower blood glucose levels. Early clinical and animal studies quantified this effect.

Table 2: Hypoglycemic Effect of this compound in Animal Models
Animal Model Dose (mg/kg) Blood Glucose Reduction (%)
Diabetic Rabbits10 (tolbutamide, a related sulfonylurea)~50%
Rats122.4~40%
Table 3: Clinical Observations of this compound's Hypoglycemic Effect
Patient Population Dosage
Diabetic PatientsNot specified
Healthy VolunteersNot specified

Note: Specific percentage reductions from early clinical trials are not consistently reported in readily available literature.

Adverse Effects

The clinical use of this compound was ultimately halted due to significant safety concerns, most notably hematological toxicity.

Table 4: Reported Adverse Effects of this compound
Adverse Effect Incidence/Severity
Aplastic AnemiaRare but fatal cases reported, leading to withdrawal.
Bone Marrow DepressionA significant concern leading to the drug's discontinuation[1].
HypoglycemiaA common side effect due to its mechanism of action.
Gastrointestinal DisturbancesNausea, vomiting, and diarrhea were reported.

The incidence of aplastic anemia is generally low for most drugs, but the severity of this adverse effect with this compound was a major factor in its withdrawal. The overall incidence of acquired aplastic anemia in the general population is estimated to be around 2 to 2.35 cases per million people per year[6][7].

Experimental Protocols

Determination of Blood Glucose: The Hagedorn-Jensen Method

A common method for measuring blood glucose during the time of this compound's development was the Hagedorn-Jensen method. This titrimetric method is based on the reduction of ferricyanide by glucose.

Principle: Glucose in a protein-free blood filtrate reduces a known amount of alkaline potassium ferricyanide to ferrocyanide upon heating. The remaining unreacted ferricyanide is then quantified by iodometric titration.

Detailed Methodology:

  • Protein Precipitation: Blood proteins are precipitated using zinc hydroxide.

  • Reduction Reaction: A known volume of the protein-free filtrate is added to an alkaline solution of potassium ferricyanide and heated in a boiling water bath for a standardized time (e.g., 15 minutes).

  • Iodometric Titration: After cooling, an iodide-sulfate-chloride solution and acetic acid are added. The remaining ferricyanide oxidizes iodide to iodine.

  • Quantification: The liberated iodine is titrated with a standardized sodium thiosulfate solution using starch as an indicator. The amount of glucose is proportional to the amount of ferricyanide reduced.

```dot digraph "Hagedorn-Jensen Method Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

Start [label="Start: Blood Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Precipitation [label="Protein Precipitation\n(Zinc Hydroxide)"]; Filtration [label="Filtration"]; Protein_Free_Filtrate [label="Protein-Free Filtrate"]; Add_Ferricyanide [label="Add Alkaline Potassium Ferricyanide"]; Heating [label="Heat in Boiling Water Bath (15 min)"]; Reduction [label="Glucose reduces Fe(CN)6^3- to Fe(CN)6^4-"]; Cooling [label="Cool to Room Temperature"]; Add_Reagents [label="Add Iodide-Sulfate-Chloride Solution\nand Acetic Acid"]; Iodine_Liberation [label="Remaining Fe(CN)6^3- oxidizes I- to I2"]; Titration [label="Titrate with Sodium Thiosulfate\n(Starch Indicator)"]; Endpoint [label="Endpoint: Color Change", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protein_Precipitation; Protein_Precipitation -> Filtration; Filtration -> Protein_Free_Filtrate; Protein_Free_Filtrate -> Add_Ferricyanide; Add_Ferricyanide -> Heating; Heating -> Reduction; Reduction -> Cooling; Cooling -> Add_Reagents; Add_Reagents -> Iodine_Liberation; Iodine_Liberation -> Titration; Titration -> Endpoint; }

Figure 5: Experimental workflow for an in vitro insulin secretion assay.

Legacy and the Evolution to Second-Generation Sulfonylureas

The clinical use of this compound was short-lived due to its association with severe and sometimes fatal side effects, most notably bone marrow depression and aplastic anemia.[1] This led to its withdrawal from the market. However, the proof-of-concept established by this compound—that an oral medication could effectively lower blood glucose in type 2 diabetes—was a monumental breakthrough.

The toxicity of this compound was attributed to its arylamine group. This led to the rapid development of first-generation sulfonylureas, such as tolbutamide, where the amine group was replaced with a methyl group, reducing toxicity.[1] Subsequent research focused on increasing potency and modifying pharmacokinetic profiles, leading to the development of second-generation sulfonylureas like glibenclamide (glyburide), glipizide, and gliclazide in the 1970s and 1980s. These second-generation agents are significantly more potent than their predecessors and generally have a better safety profile, although the risk of hypoglycemia remains.[1]

Conclusion

This compound holds a pivotal, albeit brief, chapter in the history of diabetes treatment. Its serendipitous discovery ushered in the era of oral hypoglycemic therapy, fundamentally changing the management of type 2 diabetes. While its clinical utility was ultimately curtailed by significant toxicity, the lessons learned from this compound directly spurred the development of safer and more effective sulfonylureas. The story of this compound serves as a powerful example of how astute clinical observation and subsequent scientific investigation can lead to paradigm shifts in medicine, paving the way for generations of improved therapeutics.

References

An In-Depth Technical Guide to the Interaction of Carbutamide with Sulfonylurea Receptor-1 (SUR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interaction between the first-generation sulfonylurea, carbutamide, and its primary target, the sulfonylurea receptor-1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, a critical component in the regulation of insulin secretion. Understanding the nuances of this interaction is pivotal for the rational design and development of novel therapeutics for type 2 diabetes mellitus. This document details the mechanism of action, presents available quantitative interaction data, outlines key experimental protocols for studying this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The KATP Channel and Sulfonylurea Receptors

The ATP-sensitive potassium (KATP) channel is a crucial link between cellular metabolism and electrical excitability in various tissues, most notably in pancreatic β-cells.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor-1 (SUR1) subunits.[2] SUR1, a member of the ATP-binding cassette (ABC) transporter superfamily, confers sensitivity to sulfonylurea drugs and regulates the channel's activity in response to intracellular nucleotide concentrations.[1][2]

Under resting conditions, with low intracellular ATP levels, KATP channels are open, leading to potassium efflux and maintaining the β-cell membrane in a hyperpolarized state, which prevents insulin release.[3] Following a rise in blood glucose, an increase in intracellular ATP leads to the closure of KATP channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.[3][4]

This compound, a first-generation sulfonylurea, was one of the earliest oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[4] Its therapeutic effect is primarily mediated through its interaction with SUR1.[4]

Molecular Mechanism of this compound-SUR1 Interaction

This compound exerts its therapeutic effect by directly binding to the SUR1 subunit of the KATP channel.[4] This binding event initiates a cascade of events that mimics the effect of elevated intracellular ATP:

  • Binding to SUR1: this compound binds to a specific site on the SUR1 subunit.[5]

  • KATP Channel Closure: This binding induces a conformational change in the KATP channel complex, leading to the closure of the Kir6.2 pore.[4]

  • Membrane Depolarization: The closure of the KATP channel reduces the outward flow of potassium ions, causing the pancreatic β-cell membrane to depolarize.[4]

  • Calcium Influx: The change in membrane potential activates voltage-dependent Ca2+ channels.[4]

  • Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.[4][6]

The binding site for sulfonylureas on SUR1 is complex and involves multiple transmembrane domains and cytoplasmic loops.[3][5]

Signaling Pathway of this compound Action

Carbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to Kir6_2 Kir6.2 Subunit (K+ Channel Pore) KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

Quantitative Analysis of this compound-SUR1 Interaction

Quantitative data on the binding affinity (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are essential for characterizing the potency and selectivity of a drug. While extensive quantitative data is available for second-generation sulfonylureas, specific values for the first-generation compound this compound are less frequently reported in recent literature. For a comparative perspective, this section provides data for the well-characterized first-generation sulfonylurea, tolbutamide, and the high-affinity second-generation sulfonylurea, glibenclamide.

Table 1: Comparative Binding Affinities and Potencies of Sulfonylureas for SUR1

CompoundParameterValueCell Type/SystemReference
Tolbutamide Ki~5 µmol/lXenopus oocytes expressing Kir6.2/SUR1[7]
IC50Varies (µM range)Pancreatic β-cells[8]
Glibenclamide Ki~4 nmol/lXenopus oocytes expressing Kir6.2/SUR1[7]
Kd0.08 nMRIN m5F cells[9]
IC501-5 nmol/lMouse pancreatic β-cells[10]
This compound BindingDoes not accumulate progressively in islets compared to glibenclamideMicrodissected ob/ob-mouse islets[11]

Note: The available data suggests that this compound has a lower affinity for SUR1 compared to second-generation sulfonylureas.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with SUR1.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]glibenclamide) for binding to SUR1.

4.1.1. Membrane Preparation

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or COS-7) stably expressing the human SUR1 and Kir6.2 subunits.

  • Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration and store aliquots at -80°C.

4.1.2. Binding Assay

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 50-100 µg of protein).

    • A fixed concentration of radioligand (e.g., [3H]glibenclamide, typically at or below its Kd).

    • Varying concentrations of unlabeled this compound.

    • For determining non-specific binding, a high concentration of an unlabeled competitor (e.g., 1 µM glibenclamide).

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing SUR1 Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Membranes, Radioligand, This compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting to Quantify Radioactivity Washing->Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competition radioligand binding assay.
Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of this compound on the activity of KATP channels in living cells.

4.2.1. Cell Preparation

  • Cell Culture: Plate pancreatic β-cells (e.g., from primary islets or a cell line like MIN6) or cells expressing recombinant KATP channels onto glass coverslips.

  • Solutions: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with appropriate ionic compositions.

4.2.2. Recording

  • Pipette Fabrication: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ).

  • Pipette Filling: Fill the micropipette with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Current Measurement: Record the changes in the whole-cell potassium current in response to this compound application.

4.2.3. Data Analysis

  • Measure the amplitude of the KATP current before and after the application of this compound.

  • Plot the percentage of current inhibition as a function of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for channel inhibition.

Logical Relationship: this compound Binding to KATP Channel Closure

The interaction of this compound with SUR1 is a classic example of ligand-gated ion channel modulation. The binding event is the direct cause of the subsequent conformational change that leads to channel closure.

Logical_Relationship Carbutamide_Binding This compound Binds to SUR1 Conformational_Change Conformational Change in KATP Channel Complex Carbutamide_Binding->Conformational_Change Causes Pore_Closure Kir6.2 Pore is Occluded Conformational_Change->Pore_Closure Results in K_Efflux_Blocked Potassium Efflux is Blocked Pore_Closure->K_Efflux_Blocked Leads to

Caption: Logical flow from this compound binding to KATP channel closure.

Conclusion

This compound, as a first-generation sulfonylurea, laid the groundwork for the development of subsequent, more potent oral hypoglycemic agents. Its interaction with the SUR1 subunit of the KATP channel remains a cornerstone of our understanding of insulin secretagogue action. While specific high-resolution structural and extensive quantitative binding data for this compound itself are limited in contemporary literature, the mechanistic principles and experimental approaches detailed in this guide provide a robust framework for its study. For researchers and drug development professionals, a thorough comprehension of the this compound-SUR1 interaction offers valuable insights into the broader pharmacology of sulfonylureas and the intricate regulation of insulin secretion. Future investigations employing modern structural biology and biophysical techniques could further elucidate the precise molecular determinants of this compound's interaction with SUR1, potentially informing the design of next-generation therapeutics for metabolic diseases.

References

The Dawn of Oral Antidiabetic Therapy: An In-depth Technical Review of Early Carbutamide Clinical Trials and Patient Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal moment in the management of diabetes mellitus with the advent of the first oral hypoglycemic agents. Among these pioneers was carbutamide, a sulfonylurea that emerged from research into sulfonamide antibiotics.[1] Its discovery of blood sugar-lowering properties opened a new therapeutic avenue for patients with what is now known as type 2 diabetes, offering an alternative to insulin injections. This technical guide provides a comprehensive review of the early clinical trials of this compound, focusing on patient outcomes, experimental protocols, and the molecular mechanisms underpinning its action. The document synthesizes available data from foundational studies to offer a detailed perspective for researchers and drug development professionals. This compound was ultimately withdrawn from the market due to toxic effects on the bone marrow, a critical outcome that underscores the importance of rigorous long-term safety evaluation in drug development.[2][3]

Mechanism of Action: Stimulating Insulin Secretion

This compound exerts its primary hypoglycemic effect by stimulating the release of insulin from the pancreatic beta cells.[4] This action is contingent on the presence of functional beta cells. The molecular pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane. This binding event closes the K-ATP channels, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules into the bloodstream.

Carbutamide_Mechanism_of_Action This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic Beta Cell This compound->SUR1 Binds to K_ATP_Channel ATP-Sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Blood_Glucose Decreased Blood Glucose Insulin_Exocytosis->Blood_Glucose Results in

This compound's signaling pathway for insulin secretion.

Early Clinical Trials: Patient Outcomes

The initial clinical investigations of this compound, also known by its code BZ-55, were conducted in the mid-1950s. These trials were foundational in establishing the efficacy of oral agents for diabetes management. While the reporting standards of that era differ from today's, a review of the available literature allows for a reconstruction of the key findings.

Efficacy in "Mild Maturity-Onset" Diabetes

The early trials primarily focused on patients with what was termed "mild maturity-onset" diabetes, which aligns with the modern classification of type 2 diabetes in adults who are not dependent on insulin. A consistent finding across studies was that this compound was most effective in this patient population.

A study by Jackson and colleagues in 1956 provides some of the clearest available data. Of 28 patients with "mild" diabetes, 25 demonstrated a distinct positive response to this compound, characterized by a reduction in blood sugar and either a decrease in urinary sugar or an improvement in glucose tolerance. Symptomatic improvement, such as resolution of pruritus vulvae and increased energy, was also noted in newly diagnosed patients.[5] Another study involving 32 diabetic patients reported a favorable response in 26 individuals, with all but one of the responders being over the age of 38.[6]

Study CohortNumber of PatientsRespondersNon-RespondersKey Outcome
Jackson et al. (1956) 28 ("mild" cases)253Reduction in blood and urine sugar, improved glucose tolerance
Splitter et al. (1956) 32266Favorable modification of the disease
Quantitative Effects on Blood Glucose

Precise quantitative data from these early trials are scarce in modern databases. However, the Jackson et al. (1956) study presented graphical data from glucose tolerance tests. These graphs demonstrated a marked improvement in glucose tolerance in responsive patients following this compound treatment. For instance, a patient's glucose tolerance curve was shown to be "far lower" while on the drug.[5] Another patient showed a "distinct improvement" in glucose tolerance on this compound compared to a different oral agent.[5] While mean percentage reductions in blood glucose across the entire cohort are not explicitly stated in the available text, the graphical evidence strongly supports a significant hypoglycemic effect.

Adverse Outcomes

The early clinical trials also documented a range of adverse effects. The most common and anticipated side effect was hypoglycemia.[7] Other reported side effects included gastrointestinal disturbances (nausea, vomiting, stomach pain), allergic skin reactions (rashes), and, more seriously, hematological effects.[7][8] The Jackson et al. (1956) trial noted two minor rashes and two cases of depressed total white cell counts below 5,000 per c.mm.[5] One of these patients developed a fatal agranulocytosis. Reports of fatal bone marrow depression and anuria ultimately led to the withdrawal of this compound from the market.[2][3]

Adverse EffectFrequency/Severity
Hypoglycemia Most common side effect[7]
Gastrointestinal Issues Nausea, vomiting, stomach pain reported[8]
Allergic Reactions Minor rashes observed[5]
Hematological Toxicity Depression of white blood cells, fatal agranulocytosis reported[5]
Cardiovascular Concerns Palpitations, chest pain, arrhythmias mentioned as rare[8]

Experimental Protocols of Early Trials

The experimental designs of the 1950s lacked the rigorous standardization of modern clinical trials. However, by examining the published methods, a picture of the protocols can be constructed.

Patient Selection

The primary inclusion criterion for these studies was a diagnosis of "mild maturity-onset" diabetes. These were typically patients who could be managed with diet alone or with small doses of insulin and showed little to no tendency for ketosis upon insulin withdrawal.[6] Patients with severe, insulin-dependent diabetes (type 1) were generally found to be unresponsive to this compound.[5]

Dosing and Administration

A common starting dosage for this compound was not explicitly standardized across all early reports, but a typical daily dose was in the range of 1.0 to 2.0 grams. The dosage was often adjusted based on the patient's glycemic response as determined by blood and urine glucose monitoring.

Monitoring and Efficacy Assessment

Given the technology of the era, glycemic control was monitored through periodic blood and urine glucose measurements.

  • Blood Glucose Measurement: In the 1950s, blood glucose was typically measured in a laboratory setting from venous or capillary blood samples. The methods were often colorimetric, such as the Hagedorn-Jensen method, which was a ferricyanide reduction method.[5] The development of glucose oxidase-based test strips was in its infancy, and home blood glucose monitoring was not yet available.[9][10]

  • Urine Glucose Measurement: Urine glucose testing was a cornerstone of diabetes management. Patients' urine was tested for the presence and quantity of glucose, often using methods like the Clinitest, which involved a copper reagent tablet that changed color in the presence of reducing sugars.[11]

  • Glucose Tolerance Tests: Oral glucose tolerance tests (OGTTs) were a key tool for assessing the metabolic effects of this compound. A common protocol involved administering a 50g oral glucose load after a period of a high-carbohydrate diet and then measuring capillary blood glucose at set intervals.[5]

Experimental_Workflow Patient_Selection Patient Selection (Mild Maturity-Onset Diabetes) Baseline_Measurements Baseline Measurements - Fasting Blood Glucose - Urine Sugar - 50g OGTT Patient_Selection->Baseline_Measurements Carbutamide_Admin This compound Administration (e.g., 1.0-2.0 g/day) Baseline_Measurements->Carbutamide_Admin Weekly_Monitoring Weekly Monitoring - Fasting Capillary Blood Glucose - 24-hour Urine Sugar Carbutamide_Admin->Weekly_Monitoring Followup_OGTT Follow-up OGTT Weekly_Monitoring->Followup_OGTT Outcome_Assessment Outcome Assessment - Glycemic Control - Adverse Events Weekly_Monitoring->Outcome_Assessment Followup_OGTT->Outcome_Assessment

A generalized workflow for early this compound clinical trials.

Conclusion

The early clinical trials of this compound were a landmark in the history of diabetes pharmacotherapy, demonstrating for the first time that an oral agent could effectively lower blood glucose in a subset of diabetic patients. These studies, conducted with the scientific and technological tools of the 1950s, laid the groundwork for the development of subsequent generations of sulfonylureas and other oral antidiabetic drugs. While this compound itself was withdrawn due to safety concerns, its story provides invaluable lessons for modern drug development, emphasizing the critical importance of long-term safety monitoring and the continuous need to refine the benefit-risk assessment of new therapeutic agents. The data from these pioneering trials, though not as detailed as modern studies, offer a fascinating glimpse into the dawn of oral diabetes therapy and the evolution of clinical research.

References

A Technical Guide to the Structural Analysis of Carbutamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of carbutamide, a first-generation sulfonylurea, and its derivatives. It covers their mechanism of action, key analytical techniques for their characterization, and the principles of their rational design through Quantitative Structure-Activity Relationship (QSAR) studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antidiabetic agents.

Introduction to this compound

This compound, with the IUPAC name 1-(4-aminophenyl)sulfonyl-3-butylurea, is a foundational compound in the class of sulfonylurea drugs used to treat type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[3][4] Despite being one of the earliest oral hypoglycemic agents, its clinical use has been largely superseded by newer generations of sulfonylureas with improved efficacy and safety profiles. However, the study of this compound and its derivatives remains crucial for understanding the pharmacophore of sulfonylureas and for the development of novel therapeutics targeting the ATP-sensitive potassium (K-ATP) channel.

Mechanism of Action: The Sulfonylurea Receptor (SUR1) Signaling Pathway

This compound and its derivatives exert their hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel in pancreatic β-cells.[3] This interaction initiates a signaling cascade that leads to insulin exocytosis.

The binding of a sulfonylurea to SUR1 leads to the closure of the K-ATP channel. This blockage of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream.[4]

This compound Signaling Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits K_efflux K+ Efflux Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Intracellular_Ca ↑ Intracellular [Ca2+] Ca_channel->Intracellular_Ca Leads to Insulin_Vesicles Insulin Vesicles Intracellular_Ca->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

This compound's mechanism of action on pancreatic β-cells.

Structural Analysis and Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₇N₃O₃S[2]
Molecular Weight271.34 g/mol [2]
Melting Point144-145 °C[5]
logP1.01[5]
Water SolubilitySoluble at pH 5 to 8[5]
pKa
Biological Activity of Selected Sulfonylurea Derivatives

The following table presents the α-amylase inhibitory activity of a series of synthesized sulfonylurea derivatives, demonstrating how structural modifications can influence their biological potency.

Compound IDR GroupIC₅₀ (µM)
S7 4-chlorophenyl227.84 ± 1.48
S8 4-bromophenyl298.27 ± 8.61
S13 2,4-dichlorophenyl251.19 ± 2.53
S14 2,6-dichlorophenyl239.88 ± 5.17
Data sourced from a study on novel sulfonylurea derivatives.[3]

Experimental Protocols for Structural Analysis

The characterization of this compound and its derivatives relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

4.1.1. ¹H-NMR and ¹³C-NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sulfonylurea derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Characteristic ¹H-NMR signals for sulfonylurea derivatives include:

  • Amide NH proton: ~10.4-10.9 ppm[3]

  • Sulfonyl-adjacent NH proton: Resonates within the aromatic region.[3]

  • Urea-adjacent NH proton: ~8.5-8.9 ppm[3]

Characteristic ¹³C-NMR signals for sulfonylurea derivatives include:

  • Amide carbonyl carbon: ~164-166 ppm[3]

  • Sulfonylurea carbonyl carbon: ~150-153 ppm[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.

4.2.1. LC-MS/MS Protocol for Sulfonylurea Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the internal standard by direct infusion.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

4.3.1. Single Crystal X-Ray Diffraction Protocol

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Collect diffraction data on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules and guides the design of more potent derivatives.

A typical QSAR workflow involves the following steps:

  • Data Set Preparation: A series of this compound derivatives with their corresponding biological activity data (e.g., IC₅₀ values for hypoglycemic activity) is compiled.

  • Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

  • Model Building: A mathematical model is developed to correlate the molecular descriptors with the biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of molecules).

QSAR Workflow Dataset Dataset of this compound Derivatives and Biological Activity Descriptor_Calc Molecular Descriptor Calculation Dataset->Descriptor_Calc Data_Split Data Splitting (Training and Test Sets) Descriptor_Calc->Data_Split Model_Building QSAR Model Building (e.g., MLR, PLS) Data_Split->Model_Building Training Set Model_Validation Model Validation (Internal and External) Data_Split->Model_Validation Test Set Model_Building->Model_Validation Prediction Prediction of Activity for New Derivatives Model_Validation->Prediction Validated Model Interpretation Interpretation of Structure-Activity Relationships Model_Validation->Interpretation Validated Model

A generalized workflow for QSAR analysis of this compound derivatives.

Conclusion

The structural analysis of this compound and its derivatives is a multifaceted endeavor that combines synthetic chemistry, advanced analytical techniques, and computational modeling. A thorough understanding of their mechanism of action, coupled with detailed structural characterization and QSAR studies, provides a robust framework for the rational design of novel and improved sulfonylurea-based antidiabetic agents. This technical guide offers a foundational overview of the key principles and methodologies in this field, aiming to support the ongoing research and development of effective therapies for type 2 diabetes.

References

The Effects of Carbutamide on Insulin Secretion and Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbutamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the binding to the sulfonylurea receptor-1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules[1]. Beyond its pancreatic effects, this compound also exerts extrapancreatic actions, including the enhancement of peripheral glucose uptake and the reduction of hepatic glucose production. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on insulin secretion and glucose metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Pancreatic Effects: Stimulation of Insulin Secretion

This compound's principal therapeutic effect is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This process is initiated by the binding of this compound to the SUR1 subunit of the K-ATP channel, a complex composed of SUR1 and the inwardly rectifying potassium channel Kir6.2.

Quantitative Data on Insulin Secretion

While specific dose-response data for this compound on the fold-increase in insulin secretion is limited in recent literature, the general mechanism of sulfonylureas is well-established to be concentration-dependent.

Cell LineThis compound ConcentrationGlucose ConcentrationFold Increase in Insulin SecretionReference
RIN-m5FVariesLow (e.g., 2.8 mM)Concentration-dependent increase[2]
RIN-m5FVariesHigh (e.g., 16.7 mM)Potentiation of glucose-stimulated secretion[2]

Note: The table above represents the expected outcome based on the known mechanism of sulfonylureas. Specific quantitative values for this compound were not available in the searched literature.

Signaling Pathway for Insulin Secretion

The binding of this compound to SUR1 induces a conformational change that closes the K-ATP channel. This blockage of potassium ion efflux leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the release of insulin into the bloodstream.

Insulin_Secretion_Pathway This compound This compound SUR1 SUR1 Subunit (of K-ATP Channel) This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Glucose_Uptake_Pathway This compound This compound Insulin_Signaling Potentiates Insulin Signaling Pathway This compound->Insulin_Signaling GLUT4_Translocation GLUT4 Translocation to Plasma Membrane Insulin_Signaling->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake HGP_Pathway This compound This compound Insulin_Secretion Increased Insulin Secretion This compound->Insulin_Secretion G6Pase_Direct Direct Inhibition of G6Pase This compound->G6Pase_Direct Hepatic_Insulin_Signaling Enhanced Hepatic Insulin Signaling Insulin_Secretion->Hepatic_Insulin_Signaling PEPCK_G6Pase Inhibition of PEPCK and G6Pase Hepatic_Insulin_Signaling->PEPCK_G6Pase Gluconeogenesis Decreased Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis G6Pase_Direct->Gluconeogenesis Insulin_Secretion_Assay cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Quantification A Seed RIN-m5F cells in 24-well plates B Culture to 80-90% confluency A->B C Wash with KRB buffer B->C D Pre-incubate in low glucose KRB (1-2h) C->D E Incubate with this compound +/- glucose (1-2h) D->E F Collect supernatant E->F G Measure insulin concentration (ELISA or RIA) F->G H Normalize to total protein or cell number G->H Glucose_Uptake_Assay cluster_0 Cell Culture & Differentiation cluster_1 Assay Procedure cluster_2 Quantification A Culture L6 myoblasts B Differentiate into myotubes A->B C Serum starve myotubes B->C D Treat with this compound +/- insulin C->D E Add radiolabeled 2-deoxy-D-glucose D->E F Wash and lyse cells E->F G Measure radioactivity (scintillation counting) F->G H Normalize to total protein content G->H GLUT4_Translocation_Assay cluster_0 Cell Treatment cluster_1 Fractionation & Analysis cluster_2 Quantification A Treat L6 myotubes with This compound +/- insulin B Homogenize cells A->B C Subcellular fractionation to isolate plasma membrane B->C D Western blot for GLUT4 in plasma membrane fraction C->D E Densitometry analysis of GLUT4 bands D->E F Compare treated vs. control E->F

References

Methodological & Application

Application Notes and Protocols for the Analysis of Carbutamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantitative determination of carbutamide in biological matrices. The protocols are designed to be adaptable for research, clinical, and drug development settings.

Introduction

This compound is a first-generation sulfonylurea drug formerly used in the management of type 2 diabetes mellitus. Although largely replaced by newer generation drugs, its analysis in biological samples remains relevant for pharmacokinetic studies, toxicological screenings, and in the development of new drug delivery systems. This document outlines a robust High-Performance Liquid Chromatography (HPLC) with UV detection method for the analysis of this compound in plasma.

Data Presentation

A summary of quantitative data for analytical methods applicable to sulfonylureas, including this compound, is presented below. This allows for a comparative assessment of different analytical approaches.

Analytical MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UVTolbutamidePlasmaNot Specified0.1 µM0.5 µM91-109%[1]
HPLC-UVTolbutamide & MetabolitesUrineNot Specified0.5-1.5 µM0.75-2.0 µM80-98%[1]
HPLC-UVGliclazide, Glibenclamide, Glipizide, GlimepirideBulk and Pharmaceutical FormsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LC-MSNovel Sulfonylurea (G004)Rat Plasma2.0-500.0 ng/mLNot SpecifiedNot Specified>87%

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the analysis of this compound in biological samples.

Protocol 1: this compound Extraction from Plasma by Protein Precipitation

This protocol is adapted from a method used for this compound analysis in rat plasma.

Materials and Reagents:

  • Blank plasma (human, rat, etc.)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare working standards at concentrations of 100, 50, 25, 10, 5, 2.5, and 1 µg/mL.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 900 µL of methanol to the microcentrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Filtration and Sample Transfer:

    • Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is a composite method based on typical conditions for sulfonylurea analysis.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). The exact ratio should be optimized for best separation, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 230 nm.[1][3][4]

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared plasma samples.

  • Data Analysis:

    • Identify the this compound peak based on its retention time from the standard injections.

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Diagram 1: Workflow for this compound Extraction from Plasma

G Workflow for this compound Extraction from Plasma cluster_0 Sample Preparation cluster_1 Sample Clean-up and Analysis plasma_sample 100 µL Plasma Sample add_methanol Add 900 µL Methanol plasma_sample->add_methanol vortex Vortex for 1 min add_methanol->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filter through 0.45 µm Syringe Filter supernatant->filter_sample hplc_injection Inject 20 µL into HPLC System

Caption: A flowchart of the protein precipitation method for extracting this compound from plasma samples.

Diagram 2: HPLC-UV Analysis Workflow

G HPLC-UV Analysis Workflow cluster_0 Chromatographic Separation cluster_1 Detection and Quantification sample_injection Inject Prepared Sample hplc_column Reverse-Phase C18 Column sample_injection->hplc_column uv_detector UV Detection at 230 nm hplc_column->uv_detector mobile_phase Isocratic Mobile Phase (Acetonitrile/Water/Acid) mobile_phase->hplc_column data_acquisition Data Acquisition and Integration uv_detector->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: The logical flow of the HPLC-UV method for the separation and quantification of this compound.

References

Application Notes and Protocols for Utilizing Carbutamide in K-ATP Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of carbutamide, a first-generation sulfonylurea, as a research tool for investigating the function and pharmacology of ATP-sensitive potassium (K-ATP) channels. This compound serves as a specific inhibitor of the SUR1 subunit of the K-ATP channel, making it a valuable instrument for studies related to pancreatic β-cell physiology, insulin secretion, and the role of K-ATP channels in various cellular processes.

Introduction to this compound and K-ATP Channels

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1][2] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1] K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3] The subunit composition of K-ATP channels varies across different tissues, conferring distinct physiological and pharmacological properties. The pancreatic β-cell K-ATP channel is predominantly composed of Kir6.2 and SUR1 subunits.[3]

This compound and other sulfonylureas bind to the SUR1 subunit, leading to the closure of the K-ATP channel.[1] This inhibition of potassium efflux results in depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.[1] This makes this compound a useful tool for studying the intricate signaling cascade of glucose-stimulated insulin secretion and for probing the structure-function relationship of the SUR1 subunit.

Data Presentation: this compound and Related Sulfonylurea Activity on K-ATP Channels

CompoundK-ATP Channel SubtypeParameterValueReference
TolbutamideKir6.2/SUR1 (pancreatic β-cell type)IC50~5-8.8 µM[3][4]
TolbutamideKir6.2/SUR2A (cardiac type)IC50>1 mM[5][6]
TolbutamideKir6.2/SUR2B (smooth muscle type)IC50~60.6 µM[4]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the K-ATP channel activity. The higher selectivity of tolbutamide for SUR1-containing channels is evident from these data. This compound is expected to exhibit a similar selectivity profile.

Key Experiments and Protocols

Electrophysiological Analysis of K-ATP Channel Inhibition

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents using the patch-clamp technique.

Methodology: Whole-Cell Patch-Clamp Recording

  • Cell Preparation:

    • Culture a suitable cell line expressing the K-ATP channel of interest (e.g., INS-1E cells, or HEK293 cells transfected with Kir6.2 and SUR1).

    • Plate cells on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 0.1 Na-ATP (pH 7.2 with KOH). Note: The ATP concentration can be varied to study the ATP-dependent effects of this compound.

  • Recording Procedure:

    • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a single cell with a fire-polished glass micropipette (2-5 MΩ resistance) filled with the internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit K-ATP channel currents.

    • To activate K-ATP channels, the channel opener diazoxide (e.g., 100-300 µM) can be included in the external solution.

    • After obtaining a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the inhibition of the K-ATP current at each this compound concentration.

  • Data Analysis:

    • Measure the amplitude of the K-ATP current before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a suitable equation (e.g., Hill equation) to determine the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., INS-1E) form_seal Form GΩ Seal prep_cells->form_seal prep_solutions Prepare External and Internal Solutions prep_solutions->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline K-ATP Current whole_cell->record_baseline apply_this compound Apply this compound (various concentrations) record_baseline->apply_this compound record_inhibition Record Current Inhibition apply_this compound->record_inhibition calc_inhibition Calculate % Inhibition record_inhibition->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for patch-clamp electrophysiology.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the effect of this compound on insulin secretion from pancreatic islets in response to glucose.

Methodology: Static Incubation of Pancreatic Islets [7][8][9]

  • Islet Isolation:

    • Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion.

    • Handpick islets under a stereomicroscope to ensure purity.

    • Culture islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

  • Solutions:

    • Krebs-Ringer Bicarbonate (KRB) Buffer: Prepare KRB buffer supplemented with HEPES and bovine serum albumin (BSA).

    • Low Glucose KRB: KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).

    • High Glucose KRB: KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM).

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the KRB buffers.

  • Assay Procedure: [8][9]

    • Place batches of size-matched islets (e.g., 10 islets per replicate) into microcentrifuge tubes or a 24-well plate.

    • Pre-incubation: Wash the islets with low glucose KRB buffer and then pre-incubate them in low glucose KRB for 30-60 minutes at 37°C to establish a basal rate of insulin secretion.

    • Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB (with or without this compound for the control and experimental groups, respectively) and incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.

    • Stimulated Secretion: Replace the buffer with high glucose KRB (with or without the same concentration of this compound as in the basal step) and incubate for 60 minutes at 37°C. Collect the supernatant for stimulated insulin measurement.

    • Insulin Content: After collecting the supernatant from the stimulated secretion step, lyse the islets (e.g., with an acid-ethanol solution) to extract the total insulin content.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants and the islet lysates using a commercially available insulin ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Express the secreted insulin as a percentage of the total insulin content to normalize for variations in islet size.

    • Compare the insulin secretion in the presence and absence of this compound under both low and high glucose conditions.

Experimental Workflow for GSIS Assay

G cluster_prep Preparation cluster_incubation Incubation Steps cluster_measurement Measurement & Analysis isolate_islets Isolate and Culture Pancreatic Islets pre_incubation Pre-incubate in Low Glucose KRB isolate_islets->pre_incubation prep_buffers Prepare KRB Buffers (Low/High Glucose +/- this compound) prep_buffers->pre_incubation basal_secretion Incubate in Low Glucose KRB (+/- this compound) pre_incubation->basal_secretion stimulated_secretion Incubate in High Glucose KRB (+/- this compound) basal_secretion->stimulated_secretion collect_supernatant Collect Supernatants basal_secretion->collect_supernatant stimulated_secretion->collect_supernatant extract_content Extract Total Insulin Content stimulated_secretion->extract_content measure_insulin Measure Insulin (ELISA/RIA) collect_supernatant->measure_insulin extract_content->measure_insulin analyze_data Analyze and Compare Secretion measure_insulin->analyze_data

Caption: Workflow for Glucose-Stimulated Insulin Secretion Assay.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit of the K-ATP channel through a competitive binding assay.

Methodology: Competitive Radioligand Binding [10][11][12][13]

  • Membrane Preparation: [11]

    • Homogenize cells or tissues expressing SUR1 (e.g., INS-1E cells, or transfected HEK293 cells) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Reagents:

    • Radioligand: A high-affinity radiolabeled sulfonylurea, such as [3H]glibenclamide.

    • Unlabeled Competitor: this compound at a range of concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled sulfonylurea (e.g., 10 µM glibenclamide) to determine non-specific binding.

    • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing MgCl2.

  • Assay Procedure: [10][11]

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • For total binding wells, add only the membrane and radioligand.

    • For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: [12]

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of this compound Action

G cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds and Inhibits KATP_channel K-ATP Channel Closure SUR1->KATP_channel Kir6_2 Kir6.2 Kir6_2->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization K+ efflux Ca_channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

Caption: this compound's signaling pathway in β-cells.

Conclusion

This compound, as a first-generation sulfonylurea, remains a valuable and cost-effective research tool for the specific inhibition of SUR1-containing K-ATP channels. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of K-ATP channel physiology and pharmacology, particularly in the context of insulin secretion and pancreatic β-cell function. While quantitative data for this compound is limited, the information available for the closely related compound tolbutamide offers a useful reference point for experimental design and data interpretation.

References

Protocol for In Vitro Studies of Carbutamide on Isolated Islets

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbutamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This document provides detailed protocols for the in vitro investigation of this compound's effects on isolated pancreatic islets, a crucial model for studying β-cell physiology and pharmacology. The protocols cover islet isolation, culture, assessment of insulin secretion, and evaluation of islet viability. While direct quantitative data for this compound is limited in recent literature, data for the structurally and functionally similar first-generation sulfonylurea, tolbutamide, is presented as a representative example.

Data Presentation

The following tables summarize the dose-dependent effects of tolbutamide, a representative first-generation sulfonylurea, on insulin secretion from isolated islets. This data can be used as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effect of Tolbutamide on Insulin Release from Perifused Rat Islets at Low Glucose

Tolbutamide Concentration (µg/mL)Insulin Release
20Rapid, dose-dependent increase
100Monophasic release of insulin
500Rapid, dose-dependent increase

Data adapted from a study on isolated rat islets at a low glucose concentration (75 mg/dl)[1].

Table 2: Effect of Tolbutamide on Insulin Secretion (IS) and Cytosolic Ca2+ Concentration ([Ca2+]i) in Mouse Islets at Different Glucose Concentrations

Glucose ConcentrationTolbutamide ConcentrationEffect on [Ca2+]iEffect on Insulin Secretion
3 mmol/l (G3)25 µmol/lThreshold for increaseNo significant secretion
3 mmol/l (G3)100 µmol/lDose-dependent increaseThreshold for secretion
7 mmol/l (G7) and above5 µmol/lThreshold for increaseThreshold for secretion
7 to 15 mmol/l5-250 µmol/lSlight increaseStrongly potentiated

This table illustrates the potentiation of tolbutamide's effects by glucose in mouse islets[2].

Experimental Protocols

Isolation of Pancreatic Islets (Mouse/Rat)

This protocol describes the enzymatic digestion and purification of pancreatic islets.

Materials:

  • Collagenase P solution (e.g., Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Density gradient medium (e.g., Ficoll or Histopaque)

  • Syringes and needles

  • Surgical instruments

  • Water bath at 37°C

  • Centrifuge

  • Stereomicroscope

Procedure:

  • Anesthetize and euthanize the animal according to approved institutional guidelines.

  • Expose the pancreas by making a midline abdominal incision.

  • Cannulate the common bile duct and clamp it at the ampulla of Vater.

  • Perfuse the pancreas with cold collagenase P solution until it is fully distended.

  • Excise the inflated pancreas and transfer it to a conical tube containing collagenase solution.

  • Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking to digest the pancreatic tissue.

  • Stop the digestion by adding cold HBSS supplemented with FBS.

  • Wash the digest by centrifugation and resuspend the pellet in HBSS.

  • Purify the islets from the exocrine tissue using a density gradient centrifugation method.

  • Carefully collect the islet layer from the interface of the gradient.

  • Wash the collected islets with HBSS.

  • Under a stereomicroscope, handpick the islets to ensure high purity.

  • Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator. Allow islets to recover for at least 24 hours before experimentation.

Static Insulin Secretion Assay

This assay measures insulin secretion in response to various stimuli over a fixed period.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Insulin quantification kit (e.g., ELISA or RIA)

Procedure:

  • Prepare KRB buffer with low glucose (e.g., 2.8 mM).

  • Handpick batches of 5-10 size-matched islets and place them into the wells of a 24-well plate.

  • Pre-incubate the islets in low-glucose KRB for 60 minutes at 37°C to allow them to equilibrate.

  • Remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + different concentrations of this compound

    • High glucose + different concentrations of this compound

  • Incubate the plate for 60-120 minutes at 37°C.

  • At the end of the incubation, carefully collect the supernatant from each well for insulin measurement.

  • Quantify the insulin concentration in the supernatants using an ELISA or RIA kit according to the manufacturer's instructions.

  • (Optional) To normalize insulin secretion to insulin content, lyse the islets in each well with an acid-ethanol solution and measure the total insulin content.

Islet Viability Assay

This protocol assesses the viability of islets after treatment with this compound using fluorescent dyes.

Materials:

  • Fluorescein diacetate (FDA) stock solution

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture isolated islets in the presence of various concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the treatment period, wash the islets with PBS.

  • Prepare a staining solution containing FDA (for live cells, green fluorescence) and PI (for dead cells, red fluorescence) in PBS.

  • Incubate the islets in the staining solution for 5-10 minutes at room temperature, protected from light.

  • Wash the islets with PBS to remove excess dyes.

  • Observe the islets under a fluorescence microscope.

  • Capture images of both green and red fluorescence.

  • Quantify viability by counting the number of live (green) and dead (red) cells, or by measuring the fluorescent area using image analysis software. Viability is expressed as the ratio of live cells to the total number of cells.

Mandatory Visualization

Signaling Pathway of this compound in Pancreatic β-Cells```dot

G

Caption: General experimental workflow for studying this compound's effects on isolated islets.

References

Application Notes and Protocols for the Administration of Carbutamide in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of carbutamide in chemically-induced diabetic animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative data from various studies on the administration of this compound in animal models of diabetes.

Table 1: Effect of this compound on Blood Glucose Levels in Diabetic Rats

Animal ModelDiabetes InductionThis compound DosageAdministration RouteVehicleTreatment DurationKey Outcome: Blood Glucose Reduction
Sprague-Dawley Rats-20.4 mg/kgOralPBSSingle doseDid not cause significant reduction
Sprague-Dawley Rats-122.4 mg/kgOralPBSSingle doseDropped to 61% of baseline at 5 hours[1]

Table 2: Effect of this compound on Blood Glucose Levels in Diabetic Rabbits

Animal ModelDiabetes InductionThis compound DosageAdministration RouteVehicleTreatment DurationKey Outcome: Blood Glucose Reduction
RabbitsAlloxan-inducedNot specifiedNot specifiedNot specified24 hours post-insulin28.1% ± 2.9% decrease[2]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single high dose of streptozotocin.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • 8-week-old male Wistar or Sprague-Dawley rats

  • Glucometer and test strips

  • Insulin (optional, for managing severe hyperglycemia)

  • 5% or 10% sucrose solution

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

  • Fasting: Fast the rats for 4-6 hours before STZ injection.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dose of 40-65 mg/kg body weight. Keep the solution on ice and protect it from light.

  • STZ Administration: Administer the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.) to the rats.

  • Post-injection Care: To prevent initial fatal hypoglycemia, provide the rats with a 5% or 10% sucrose solution in their drinking water for the first 24-48 hours after STZ injection.

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples at 48-72 hours post-injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent experiments.

Protocol 2: Induction of Diabetes in Rabbits using Alloxan

This protocol details the induction of diabetes in rabbits using alloxan monohydrate.

Materials:

  • Alloxan monohydrate

  • Sterile normal saline

  • New Zealand White rabbits

  • Glucometer and test strips

  • 5% glucose solution

Procedure:

  • Animal Acclimatization: House rabbits individually and allow them to acclimatize for at least one week.

  • Fasting: Fast the rabbits for 12-16 hours before alloxan injection, with free access to water.

  • Alloxan Solution Preparation: Prepare a fresh 5% solution of alloxan monohydrate in sterile normal saline immediately before injection.

  • Alloxan Administration: Administer a single intravenous (i.v.) injection of alloxan at a dose of 100-150 mg/kg body weight through the marginal ear vein.

  • Management of Hypoglycemia: Monitor blood glucose levels hourly for the first 12-24 hours. Administer a 5% glucose solution subcutaneously or orally if blood glucose drops below 60 mg/dL to prevent hypoglycemic shock.

  • Confirmation of Diabetes: A triphasic blood glucose response is typically observed: initial hyperglycemia, followed by hypoglycemia, and then persistent hyperglycemia. Monitor blood glucose levels daily. Rabbits with stable fasting blood glucose levels above 200 mg/dL after one week are considered diabetic.

Protocol 3: Oral Administration of this compound

This protocol outlines the procedure for administering this compound to diabetic animal models.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or other appropriate vehicle

  • Oral gavage needles

  • Diabetic rats or rabbits

Procedure:

  • Preparation of this compound Suspension: Suspend the desired dose of this compound in a suitable vehicle such as PBS. Ensure the suspension is homogenous before each administration.

  • Animal Handling and Dosing: Gently restrain the animal. For oral administration, use a ball-tipped gavage needle to deliver the this compound suspension directly into the stomach. The volume administered should be based on the animal's body weight (e.g., 1-2 mL for rats).

  • Monitoring: Monitor blood glucose levels at predetermined time points after administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to assess the hypoglycemic effect. Plasma insulin levels can also be measured at these time points.

  • Dose-Response Studies: To determine the dose-response relationship, different groups of diabetic animals can be administered with varying doses of this compound, and the effects on blood glucose and insulin levels can be compared.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Carbutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx facilitates Depolarization->Ca_Channel opens Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion results in

Caption: Signaling cascade of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for this compound Administration in Diabetic Animal Models

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Diabetes_Induction Diabetes Induction (STZ or Alloxan) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Grouping of Diabetic Animals Confirmation->Grouping Carbutamide_Admin This compound Administration (Oral Gavage) Grouping->Carbutamide_Admin Blood_Sampling Blood Sampling (Tail Vein) Carbutamide_Admin->Blood_Sampling BG_Measurement Blood Glucose Measurement Blood_Sampling->BG_Measurement Insulin_Assay Plasma Insulin Assay Blood_Sampling->Insulin_Assay Data_Analysis Data Analysis BG_Measurement->Data_Analysis Insulin_Assay->Data_Analysis

Caption: Workflow for evaluating this compound in diabetic animal models.

References

Application of Carbutamide in Non-Diabetic Research Contexts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbutamide, a first-generation sulfonylurea, was historically developed as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action in diabetes involves stimulating insulin secretion from pancreatic beta cells by blocking ATP-sensitive potassium (KATP) channels.[1][3] However, due to reports of toxicity, it has largely been superseded by newer generation sulfonylureas in clinical practice.[3][4] Despite its obsolescence in diabetes management, emerging research has unveiled potential applications of this compound in various non-diabetic research fields, primarily leveraging its anti-inflammatory and enzyme-inhibiting properties.

These application notes provide an overview of this compound's use in non-diabetic research, with a focus on its application in studying inflammatory bowel disease (IBD) and its role as a carbonic anhydrase inhibitor. Detailed protocols for key experiments are provided to facilitate further investigation into these novel applications.

Application 1: Investigation of Anti-Inflammatory Effects in Inflammatory Bowel Disease (IBD) Models

This compound has demonstrated anti-inflammatory properties, making it a molecule of interest for research in chronic inflammatory conditions such as IBD.[3] Sulfonylureas, including this compound, have been reported to attenuate cytokine release and inhibit inflammasome activation.[3] Furthermore, this compound is an inhibitor of the peptide transporter 1 (PepT1), which is implicated in intestinal inflammation.[3] To overcome systemic side effects like hypoglycemia, a colon-specific prodrug approach has been explored, where this compound is chemically modified to be released specifically in the large intestine.[3][5][6][7]

Quantitative Data Summary: this compound and Prodrug in IBD Models
ParameterDrug/CompoundModel SystemKey FindingsReference
Transintestinal Transport This compound vs. CAA (this compound-Azo-Salicylic Acid)Isolated Rat JejunumCAA exhibited reduced transintestinal transport compared to this compound.[3]
Prodrug Cleavage CAARat Cecal ContentsCAA was cleaved to release this compound and 5-ASA.[3]
In vivo Efficacy CAA vs. Sulfasalazine (SSZ)DNBS-induced Colitis in RatsCAA showed more pronounced improvement in colon injury and inflammation than SSZ.[3][5]
Synergistic Effect This compound + 5-ASARectal Administration in Colitis RatsCo-administration resulted in enhanced protective outcomes compared to monotherapy.[3]
PepT1 Inhibition This compound + 5-ASADistal ColonJointly suppressed valacyclovir uptake, a PepT1 substrate.[3]
Systemic Exposure CAA (oral) vs. This compound (oral)RatsEquimolar administration of CAA did not alter blood glucose levels, unlike this compound.[3]
Experimental Protocols

Protocol 1: Ex Vivo Transintestinal Transport Assay

This protocol is adapted from methodologies used to assess the intestinal permeability of this compound and its prodrugs.[3]

Objective: To evaluate the transport of this compound across the intestinal epithelium.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Ringer bicarbonate buffer

  • This compound

  • Everted gut sac apparatus

  • UV-Vis spectrophotometer

Procedure:

  • Euthanize rats and isolate the jejunal segments.

  • Wash the segments with ice-cold saline and prepare everted gut sacs.

  • Fill the sacs with Krebs-Ringer buffer (basolateral side) and tie both ends.

  • Incubate the sacs in a solution containing this compound (mucosal side) at 37°C with continuous oxygenation.

  • Collect samples from the basolateral fluid at predetermined time points.

  • Quantify the concentration of this compound in the samples using a UV-Vis spectrophotometer.

Protocol 2: In Vivo Model of Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis

This protocol outlines the induction and assessment of colitis in a rat model to test the efficacy of this compound-based compounds.[3][5]

Objective: To evaluate the anti-inflammatory effect of this compound or its derivatives in an animal model of IBD.

Materials:

  • Male Sprague-Dawley rats

  • Dinitrobenzene sulfonic acid (DNBS)

  • This compound, this compound prodrug (e.g., CAA), or control vehicle

  • Anesthesia

  • Catheter

Procedure:

  • Anesthetize the rats.

  • Instill DNBS dissolved in ethanol into the colon via a catheter to induce colitis.

  • Administer the test compounds (this compound, CAA, or vehicle) orally or rectally according to the study design.

  • Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).

  • After the treatment period, euthanize the animals and collect the colon.

  • Assess the severity of colitis by measuring colon length, weight, and macroscopic damage scores.

  • Perform histological analysis of colon tissue to evaluate inflammation and tissue damage.

  • Measure inflammatory markers (e.g., cytokines like TNF-α, IL-1β, IL-6) in the colon tissue.

Signaling and Experimental Workflow Diagrams

G cluster_prodrug Colon-Specific Prodrug Delivery cluster_activation Bacterial Activation in Colon cluster_action Therapeutic Action Oral CAA Oral CAA Intestine Intestine Oral CAA->Intestine Transit Colon Colon Intestine->Colon Arrival Azoreductases Azoreductases Colon->Azoreductases Cleavage by This compound This compound Azoreductases->this compound 5-ASA 5-ASA Azoreductases->5-ASA Inflammation Inflammation This compound->Inflammation Inhibits 5-ASA->Inflammation Inhibits

Caption: Workflow of a colon-specific this compound prodrug for IBD.

Application 2: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and other conditions.[2][8][9] this compound, as a sulfonamide derivative, has been investigated as a carbonic anhydrase inhibitor.

Quantitative Data Summary: this compound as a Carbonic Anhydrase Inhibitor

Currently, specific Ki or IC50 values for this compound against various carbonic anhydrase isoforms were not available in the initial search results. Further targeted research is required to populate this table with quantitative inhibitory data.

CA IsoformThis compound Ki (nM)This compound IC50 (nM)Reference Compound (e.g., Acetazolamide) Ki (nM)Reference
CA I---
CA II---
CA IX---
CA XII---
Experimental Protocol

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This is a standard colorimetric assay to screen for and characterize CA inhibitors.

Objective: To determine the inhibitory potency of this compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • HEPES buffer

  • This compound

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the HEPES buffer, the CA enzyme solution, and varying concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.

  • The enzyme activity is calculated from the slope of the absorbance curve.

  • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram

G CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Carbonic Anhydrase->H2CO3 This compound This compound This compound->Carbonic Anhydrase Inhibits

References

Application Note: Determination of Carbutamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of carbutamide in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to provide a robust, accurate, and precise quantification of this compound. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

This compound is a first-generation sulfonylurea compound that exhibits hypoglycemic activity.[1] Although its use has been largely superseded by newer generation drugs due to toxic effects on bone marrow, it remains an important compound for research and in specific contexts.[1] High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing.[2] This document provides a comprehensive HPLC method for the analysis of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5)
Gradient Program Isocratic: 60:40 (Acetonitrile:Phosphate Buffer)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 231 nm

Note: The mobile phase composition and pH may be optimized to achieve the desired separation and peak shape.

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water.

Preparation of 0.05 M Phosphate Buffer (pH 4.5):

  • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water.

  • Adjust the pH to 4.5 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

Preparation of Mobile Phase: Mix acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.

Preparation of Sample Solution (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation Parameters (Typical)

The analytical method should be validated according to ICH guidelines.[3][4] The following table summarizes typical acceptance criteria for method validation.

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness % RSD ≤ 2.0% for small variations in method parameters

Stability-Indicating Aspects

For stability studies, forced degradation of this compound should be performed under various stress conditions such as acid, base, oxidative, thermal, and photolytic stress to ensure the method can separate the active ingredient from any degradation products.[5][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Data Presentation

ParameterTypical ResultAcceptance Criteria
Retention Time (min) ~ 4.5-
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 3000> 2000
Concentration (µg/mL)Peak Area
10Example Value
20Example Value
30Example Value
40Example Value
50Example Value
60Example Value
Correlation Coefficient (R²) > 0.999

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (10-60 µg/mL) injection Inject 20 µL std_prep->injection sample_prep Sample Preparation (from tablets) sample_prep->injection separation C18 Column ACN:Buffer (60:40) 1.0 mL/min injection->separation detection UV Detection at 231 nm separation->detection integration Peak Integration detection->integration quantification Quantification (External Standard) integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship method_dev Method Development method_val Method Validation (ICH) method_dev->method_val routine_analysis Routine Analysis method_val->routine_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness

Caption: Logical relationship between method development, validation, and routine analysis.

References

Application Notes: Preparing Carbutamide Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the preparation, storage, and use of carbutamide solutions in in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Physicochemical Properties and Storage

This compound is a first-generation sulfonylurea compound.[1][2] Proper handling and storage are essential to maintain its stability and efficacy. The table below summarizes its key properties.

PropertyDataCitations
CAS Number 339-43-5[3][4][5][6]
Molecular Formula C₁₁H₁₇N₃O₃S[2][3][7][8][9]
Molecular Weight 271.34 g/mol [2][3][7][8][9]
Appearance Solid; Light yellow to brown or Off-White to Pale Beige[3][9]
Solubility - DMSO: 50 mg/mL (184.27 mM); may require sonication.[3] Other sources suggest ~12 mg/mL.[6]- Ethanol: Slightly soluble.[6]- PBS (pH 7.2): ~0.3 mg/mL.[6]- Water: 535 mg/L at 37°C; soluble at pH 5 to 8.[4][8][3][4][6][8]
Storage (Solid) -20°C for 3 years; 4°C for 2 years.[3]
Storage (Stock Solution) In solvent: -80°C for 6 months; -20°C for 1 month.[3] Aqueous solutions are not recommended for storage beyond one day.[6][3][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)

This protocol details the preparation of a concentrated stock solution, which can be aliquoted and stored for long-term use.

Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, pyrogen-free conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Safety First: Perform all steps in a chemical fume hood or on a bench in a well-ventilated area. Wear appropriate PPE.

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 271.34 g/mol x 1000 mg/g = 27.134 mg

  • Weighing: Accurately weigh 27.13 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolving: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube. It is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3] The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

G cluster_workflow Workflow for Preparing this compound Stock Solution start Start calculate 1. Calculate Mass (e.g., 27.13 mg for 1 mL of 100 mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 5. Aliquot into Sterile Tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for preparing this compound stock solution.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium

The concentrated stock solution must be diluted to the final desired concentration in the cell culture medium immediately before treating cells.

Procedure:

  • Warm Medium: Warm the required volume of your specific cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath.

  • Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, add the appropriate volume of the stock solution to the pre-warmed medium.

    • Example: To prepare 10 mL of medium with a final this compound concentration of 100 µM from a 100 mM stock:

      • Volume of Stock (µL) = (Final Conc. (µM) x Final Vol. (mL)) / Stock Conc. (mM)

      • Volume of Stock (µL) = (100 µM x 10 mL) / 100 mM = 10 µL

    • Pipette 10 µL of the 100 mM stock solution directly into 10 mL of the cell culture medium.

  • Mixing: Mix immediately by gently inverting the tube or swirling. Crucially, add the stock solution to the medium, not the other way around, to prevent precipitation.

  • Solvent Concentration: Ensure the final concentration of DMSO is non-toxic to the cells. In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines. It is best practice to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[10]

  • Application: Use the freshly prepared working solution immediately for your cell culture experiment.

Mechanism of Action

This compound is a first-generation sulfonylurea that stimulates the release of insulin from pancreatic β-cells.[1][11] Its mechanism involves binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][11] This binding event closes the K-ATP channels, leading to a buildup of intracellular potassium and subsequent membrane depolarization.[11] The depolarization opens voltage-gated calcium channels, causing an influx of extracellular Ca²⁺.[1][11] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][11]

G cluster_pathway This compound Mechanism of Action in Pancreatic β-Cells This compound This compound sur1 SUR1 Subunit of K-ATP Channel This compound->sur1 Binds to katp K-ATP Channel Closure sur1->katp Induces depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel Opening depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin Insulin Granule Exocytosis ca_influx->insulin Triggers release Insulin Release insulin->release Results in

This compound's signaling pathway in pancreatic β-cells.

References

Repurposing Carbutamide for Inflammatory Bowel Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge. Drug repurposing offers a promising avenue for accelerated therapeutic development. Carbutamide, a first-generation sulfonylurea previously used for diabetes, has emerged as a candidate for IBD treatment due to its potential anti-inflammatory properties. This document provides detailed application notes and protocols for researchers investigating the repurposing of this compound for IBD, with a focus on a colon-specific prodrug approach.

Recent research has focused on a mutual prodrug of this compound (CBT) and mesalazine (5-ASA), named CBT azo-linked with salicylic acid (CAA). This strategy aims to deliver the active compounds directly to the colon, the primary site of inflammation in IBD, thereby enhancing efficacy and minimizing systemic side effects like hypoglycemia.[1][2]

Mechanism of Action

The therapeutic potential of this compound in IBD is believed to stem from a multi-faceted mechanism of action:

  • Inhibition of Peptide Transporter 1 (PepT1): PepT1 is upregulated in the colonic epithelium of IBD patients and facilitates the uptake of pro-inflammatory bacterial peptides. This compound, along with 5-ASA, has been shown to inhibit PepT1, thus potentially reducing the inflammatory cascade triggered by these peptides.[1][2]

  • Modulation of ATP-sensitive potassium (KATP) channels: As a sulfonylurea, this compound acts on KATP channels. These channels are present on immune cells like monocytes and macrophages and are involved in modulating inflammatory responses through the MAPK and NF-κB signaling pathways.[1]

  • NLRP3 Inflammasome Inhibition: Sulfonylureas have been reported to inhibit the NLRP3 inflammasome, a key signaling platform in the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 activation is implicated in various inflammatory diseases, including IBD.

Data Presentation: Efficacy of this compound Prodrug (CAA) in a Preclinical IBD Model

The following data summarizes the in vivo efficacy of the this compound-5-ASA prodrug (CAA) in a dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model, a well-established model that mimics features of human IBD.[1]

ParameterDNBS ControlSulfasalazine (SSZ)CAA (this compound Prodrug)
Colonic Damage Score HighReducedSignificantly Reduced vs. SSZ
Myeloperoxidase (MPO) Activity (U/g tissue) ElevatedReducedSignificantly Reduced vs. SSZ
CINC-3 Levels (pg/mg tissue) ElevatedReducedSignificantly Reduced vs. SSZ

Data adapted from Ju et al., 2025.[1] The table indicates a qualitative summary of the findings. For detailed quantitative data, refer to the source publication.

Experimental Protocols

In Vivo Model: DNBS-Induced Colitis in Rats

This protocol describes the induction of colitis in rats to evaluate the therapeutic efficacy of this compound formulations.

Materials:

  • Male Sprague-Dawley rats

  • Dinitrobenzene sulfonic acid (DNBS)

  • Ethanol

  • Polyethylene catheter

Procedure:

  • Anesthetize rats according to approved institutional protocols.

  • Prepare the DNBS solution (e.g., 15-30 mg of DNBS in 250 µl of 50% ethanol for rats).[3] The optimal concentration should be determined for each facility.[3]

  • Gently insert a polyethylene catheter intrarectally to a depth of approximately 3-4 cm.[4]

  • Slowly instill the DNBS solution into the colon.

  • Keep the rat in a head-down position for a few minutes to ensure the distribution of the DNBS solution within the colon.[4]

  • Monitor the animals daily for weight loss, stool consistency, and signs of distress.

  • After a set period (e.g., 5 days), euthanize the animals and collect the colonic tissue for macroscopic scoring, histological analysis, and biochemical assays (e.g., MPO activity).[3]

dot

Caption: Workflow for DNBS-induced colitis model in rats.

In Vitro Assay: NLRP3 Inflammasome Activation

This protocol provides a framework to assess the inhibitory effect of this compound on the NLRP3 inflammasome in vitro.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • NLRP3 activators (e.g., ATP, Nigericin)

  • This compound

  • ELISA kits for IL-1β

  • Reagents for Western blotting (antibodies against caspase-1)

Procedure:

  • Priming: Culture BMDMs or PBMCs in a suitable medium. Prime the cells with LPS (e.g., 500 ng/ml) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibition: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

  • Activation: Add an NLRP3 activator (e.g., ATP or nigericin) to the cell culture and incubate for the appropriate time (e.g., 30-45 minutes for ATP/nigericin).

  • Measurement:

    • IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

    • Caspase-1 Activation: Lyse the cells and analyze the cell lysates by Western blot using an antibody that detects the cleaved (active) form of caspase-1.

dot

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Ex Vivo Assay: Peptide Transporter 1 (PepT1) Inhibition

This protocol details the everted gut sac method to evaluate the inhibitory effect of this compound on PepT1-mediated transport.

Materials:

  • Male Sprague-Dawley rats

  • Krebs solution

  • PepT1 substrate (e.g., Valacyclovir - VCV)

  • This compound

  • 5-Aminosalicylic acid (5-ASA)

  • Surgical instruments

Procedure:

  • Euthanize a fasted rat and excise a segment of the distal colon (approximately 6 cm).[1]

  • Gently evert the colonic segment over a glass rod.

  • Fill the everted sac with pre-warmed Krebs solution and tie both ends.

  • Incubate the sac in a tube containing Krebs solution, the PepT1 substrate (VCV), and the test compound(s) (this compound, 5-ASA, or a combination).[1]

  • After a defined incubation period at 37°C, measure the concentration of the PepT1 substrate inside and outside the sac using a suitable analytical method (e.g., HPLC).

  • A reduction in the amount of substrate transported into the sac in the presence of this compound indicates PepT1 inhibition.

dot

PepT1_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Excise Distal Colon B Evert Colon Segment A->B C Fill with Krebs Solution & Tie Ends B->C D Incubate Sac in Solution with: - PepT1 Substrate (VCV) - Test Compound (this compound) C->D E Measure Substrate Concentration (Inside vs. Outside Sac) D->E F Determine % Inhibition E->F

Caption: Workflow for the everted gut sac PepT1 inhibition assay.

Conclusion

The repurposing of this compound, particularly through a colon-targeted prodrug approach, presents a viable strategy for the development of new IBD therapies. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of IBD. Further studies are warranted to fully elucidate the anti-inflammatory mechanisms, including the direct effects on cytokine production and NLRP3 inflammasome activity, to support its translation to clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carbutamide Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of carbutamide.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly soluble drug in aqueous solutions. Its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 0.3 mg/mL[1][2]. Another source indicates a water solubility of 535.2 mg/L at 37°C[3][4]. It is also described as being soluble in water at a pH range of 5 to 8[4].

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Weight271.34 g/mol [3][5]
Melting Point144-145 °C[3][4]
pKa~5.75[3]
logP1.01[4]

The pKa value indicates that this compound is a weakly acidic compound. This is a critical factor to consider for pH-dependent solubilization methods.

Q3: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents, which can be useful for preparing stock solutions.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~12 mg/mL, with other sources reporting up to 50 mg/mL[1][2][6]
Dimethylformamide (DMF)~11 mg/mL[1][2]
EthanolSlightly soluble[1]

Note: When using organic solvents to prepare stock solutions for biological experiments, ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not cause any physiological effects[1].

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous solutions.

Problem 1: this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

  • Cause: The concentration of this compound may be exceeding its intrinsic aqueous solubility.

  • Solution:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of ~0.3 mg/mL in PBS at pH 7.2[1][2].

    • Gentle Heating: Gently warm the solution to 37°C. For many solid compounds, solubility increases with temperature[7][8].

    • Sonication: Use an ultrasonic bath to aid in the dissolution process[6].

    • pH Adjustment: Since this compound is a weak acid with a pKa of ~5.75, increasing the pH of the buffer above its pKa will ionize the molecule and increase its aqueous solubility. For sulfonylureas, solubility is generally increased in phosphate buffer at pH 7.4[3].

Problem 2: My this compound solution, initially clear, shows precipitation after some time or upon dilution.

  • Cause: This may be due to the compound crashing out of a supersaturated solution, especially when a stock solution in an organic solvent is diluted into an aqueous buffer.

  • Solution:

    • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent might be too low to maintain solubility. While increasing the co-solvent percentage can help, be mindful of its potential toxicity in biological assays.

    • Use a Different Solubilization Method: Consider more robust methods for maintaining solubility upon dilution, such as complexation with cyclodextrins or the use of non-ionic surfactants.

    • Slow Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols for Enhancing this compound Solubility

Below are detailed protocols for common techniques to improve the aqueous solubility of this compound.

Protocol 1: pH Adjustment

This method leverages the acidic nature of this compound to increase its solubility by ionization at a pH above its pKa.

Methodology:

  • Prepare a buffer with a pH higher than this compound's pKa (~5.75), for example, a phosphate buffer at pH 7.4 or higher.

  • Weigh the desired amount of this compound powder.

  • Gradually add the this compound powder to the buffer while stirring continuously.

  • If necessary, gently warm the solution (up to 37°C) and/or sonicate to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Co-solvency

This protocol involves dissolving this compound in a small amount of a water-miscible organic solvent before diluting it with an aqueous buffer.

Methodology:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mg/mL). Ensure the DMSO is of high purity and not hygroscopic, as water content can affect solubility[6].

  • For your final working solution, calculate the required volume of the DMSO stock and the aqueous buffer.

  • Slowly add the DMSO stock solution to the vigorously stirring aqueous buffer. This gradual addition is crucial to prevent precipitation.

  • The final concentration of DMSO should be kept as low as possible, typically below 1% for most cell-based assays, to avoid solvent-induced artifacts.

Example Co-solvent Systems for Similar Drugs:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1].

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1].

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility[6][9].

Methodology:

  • Prepare a solution of a suitable cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), in your desired aqueous buffer (e.g., 20% w/v SBE-β-CD in saline).

  • Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring.

  • Allow the mixture to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure the formation of the inclusion complex.

  • The resulting solution should be clear.

Visualizing Experimental Workflows

General Workflow for Preparing an Aqueous Solution of this compound

G start Start: Weigh this compound Powder choose_method Choose Solubilization Method start->choose_method ph_adjust pH Adjustment choose_method->ph_adjust pH-dependent cosolvency Co-solvency choose_method->cosolvency Organic Solvent complexation Complexation choose_method->complexation Complexing Agent prepare_buffer Prepare Alkaline Buffer (pH > 6) ph_adjust->prepare_buffer prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) cosolvency->prepare_stock complexation->prepare_stock prepare_cd Prepare Cyclodextrin Solution complexation->prepare_cd add_to_buffer Add this compound to Buffer prepare_buffer->add_to_buffer stir Stir/Sonicate/Gently Warm add_to_buffer->stir dilute Slowly Dilute Stock into Aqueous Buffer prepare_stock->dilute add_stock_to_cd Add this compound Stock to Cyclodextrin Solution prepare_stock->add_stock_to_cd dilute->stir prepare_cd->add_stock_to_cd add_stock_to_cd->stir check_dissolution Check for Complete Dissolution stir->check_dissolution solution_ready Solution Ready for Experiment check_dissolution->solution_ready Yes troubleshoot Troubleshoot (See Guide) check_dissolution->troubleshoot No

Caption: Workflow for this compound solubilization.

Troubleshooting Logic for this compound Precipitation

G start Precipitation Observed check_concentration Is Concentration > 0.3 mg/mL in Buffer? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_ph Is pH > pKa (~5.75)? check_concentration->check_ph No re_evaluate Re-evaluate Solution reduce_concentration->re_evaluate increase_ph Increase Buffer pH check_ph->increase_ph No check_cosolvent Using Co-solvent? check_ph->check_cosolvent Yes increase_ph->re_evaluate optimize_cosolvent Optimize Co-solvent % or Dilution Method check_cosolvent->optimize_cosolvent Yes consider_other_methods Consider Other Methods (e.g., Cyclodextrins) check_cosolvent->consider_other_methods No optimize_cosolvent->re_evaluate consider_other_methods->re_evaluate end Solution Clear re_evaluate->end

Caption: Troubleshooting this compound precipitation.

References

Technical Support Center: Managing Hypoglycemic Side Effects of Carbutamide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hypoglycemic side effects of carbutamide in animal studies. All information is presented in a practical, question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hypoglycemia?

A1: this compound is a first-generation sulfonylurea oral hypoglycemic agent. Its primary mechanism of action is to stimulate insulin secretion from the pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium (K-ATP) channels. This closure causes depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and a subsequent influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This insulin release, independent of blood glucose levels, can lead to hypoglycemia, a state of abnormally low blood glucose.

Q2: What are the typical clinical signs of hypoglycemia in laboratory animals?

A2: Clinical signs of hypoglycemia can vary in severity and may include:

  • Mild: Hunger, restlessness, shivering, and weakness.

  • Moderate: Ataxia (incoordination), disorientation, and lethargy.

  • Severe: Seizures, convulsions, and coma.

It is crucial to monitor animals closely for these signs, especially during the expected peak action time of this compound.

Q3: At what blood glucose level should I intervene to correct hypoglycemia?

A3: While specific thresholds may vary based on institutional guidelines and experimental design, intervention is generally recommended if blood glucose levels fall below 60 mg/dL. Clinical signs of hypoglycemia typically manifest when blood glucose drops below 40-50 mg/dL.[1] Immediate action should be taken if the animal displays any signs of severe hypoglycemia, regardless of the exact blood glucose reading.

Troubleshooting Guide

Issue 1: Unexpectedly Severe Hypoglycemia

  • Question: I administered a previously reported dose of this compound, but the animal is experiencing a much more severe hypoglycemic response than anticipated. What should I do?

  • Answer:

    • Immediate Intervention: Administer a fast-acting glucose source immediately. For conscious animals, oral administration of a glucose solution or corn syrup is effective.[2] For animals that are collapsed or seizing, intravenous (IV) administration of a dextrose solution is necessary to avoid aspiration.[2]

    • Dosage and Administration Review: Double-check your calculations for the this compound dose. Ensure the correct concentration was prepared and the administration volume was accurate.

    • Animal-Specific Factors: Consider factors that can increase sensitivity to sulfonylureas, such as fasting duration, age, and underlying health status of the animal. Prolonged fasting can deplete glycogen stores, making the animal more susceptible to hypoglycemia.

    • Dose Adjustment: For future experiments, consider reducing the this compound dose by 25-50% and perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

Issue 2: Difficulty in Obtaining Accurate Blood Glucose Readings

  • Question: My blood glucose readings are inconsistent, or I am having trouble collecting a sufficient blood sample. What could be the problem and how can I resolve it?

  • Answer:

    • Animal Restraint and Stress: Ensure the animal is properly restrained to minimize stress, as stress can elevate blood glucose levels and affect blood flow. For rodents, using a commercial restrainer of the appropriate size is recommended.

    • Blood Collection Site: For rodents, the tail tip is a common site for small blood samples. Ensure you are making a small incision (less than 2mm) distal to the bone. Gently "milking" the tail can facilitate blood flow. For repeated sampling in rats, the lateral tail vein can be used.

    • Anesthesia: Avoid anesthesia if possible, as it can induce hyperglycemia and alter glucose results. If anesthesia is necessary, be consistent with the type, dose, and duration across all animals in the study.

    • Glucometer Validation: Ensure your glucometer is calibrated and validated for the specific species you are using. Different glucometers can have varying accuracy in animals.

Issue 3: Recurrent Hypoglycemia After Initial Treatment

  • Question: I treated a hypoglycemic episode with glucose, but the animal's blood glucose drops again after a short period. Why is this happening and what is the appropriate management strategy?

  • Answer:

    • Prolonged Drug Action: this compound has a relatively long duration of action. A single dose of a fast-acting glucose source may not be sufficient to counteract the prolonged insulin secretion stimulated by the drug.

    • Continuous Glucose Support: After initial stabilization, provide a source of complex carbohydrates through food. If the animal is unable or unwilling to eat, a continuous rate infusion (CRI) of a dilute dextrose solution (e.g., 2.5% or 5%) may be necessary.

    • Frequent Monitoring: Continue to monitor blood glucose levels frequently (e.g., every 30-60 minutes) until they are stable within the normal range for a sustained period.

    • Glucagon Administration: In cases of severe, refractory hypoglycemia, a glucagon constant rate infusion can be considered. Glucagon stimulates hepatic glucose production through glycogenolysis and gluconeogenesis.

Quantitative Data Summary

Table 1: this compound Dose and Hypoglycemic Response in Rats

Animal ModelDosage (mg/kg)Route of AdministrationPeak Hypoglycemic Effect (Time Post-Dosing)Mean Blood Glucose Reduction (%)
Fasted Rats122.4Oral5 hours~39%

Note: This data is derived from a study repurposing this compound and may require optimization for specific diabetes research protocols.

Table 2: Emergency Management of Hypoglycemia in Animal Models

TreatmentAnimal ModelDosageRoute of AdministrationExpected Onset of Action
Glucose Solution/Corn SyrupDogs1 g/kgOral/TransmucosalRapid
50% Dextrose SolutionDogs0.5 - 1 mL/kg (diluted)Slow IntravenousImmediate
5% Dextrose SolutionMice1 mLSubcutaneousSlower, more sustained
GlucagonDogs50 ng/kg bolus, then 15 ng/kg/min CRIIntravenousRapid

Experimental Protocols

Protocol 1: Induction and Management of this compound-Induced Hypoglycemia in Rats

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats, fasted for 12-16 hours with ad libitum access to water.

    • Acclimate animals to handling and restraint for several days prior to the experiment to minimize stress.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a predetermined dose of this compound (e.g., 100-150 mg/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect a baseline blood sample from the tail vein immediately before this compound administration (Time 0).

    • Collect subsequent blood samples at 30, 60, 90, 120, 180, 240, and 300 minutes post-administration.

    • Use a validated glucometer for rodent blood to measure glucose concentrations.

  • Hypoglycemia Management Plan:

    • Mild to Moderate Hypoglycemia (Blood Glucose 40-60 mg/dL without severe clinical signs):

      • Provide oral access to a 10% sucrose solution or standard chow.

      • Continue to monitor blood glucose every 30 minutes until it returns to the normal range.

    • Severe Hypoglycemia (Blood Glucose < 40 mg/dL or presence of severe clinical signs):

      • Administer an intraperitoneal (IP) injection of 50% dextrose solution (1-2 g/kg body weight).

      • If the animal is catheterized, administer a slow IV bolus of 50% dextrose (0.5-1 mL/kg, diluted 1:2 with sterile saline).

      • Monitor blood glucose every 15-30 minutes and repeat dextrose administration as needed.

      • If hypoglycemia persists, consider a continuous subcutaneous or intravenous infusion of 5% dextrose.

      • Document all interventions and animal responses.

  • Experiment Termination:

    • If an animal experiences severe, refractory hypoglycemia or significant distress that cannot be alleviated, it should be humanely euthanized according to approved institutional protocols.

Visualizations

Carbutamide_Mechanism_of_Action This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel ATP-Sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Results in Hypoglycemia Hypoglycemia Insulin_Secretion->Hypoglycemia Causes

Caption: this compound's mechanism of action on pancreatic β-cells.

Hypoglycemia_Counter_Regulation cluster_pancreas Pancreas cluster_adrenal Adrenal Gland cluster_liver Liver Glucagon_Secretion Glucagon Secretion (α-cells) Glycogenolysis Glycogenolysis Glucagon_Secretion->Glycogenolysis Promotes Gluconeogenesis Gluconeogenesis Glucagon_Secretion->Gluconeogenesis Promotes Insulin_Suppression Insulin Suppression (β-cells) Epinephrine_Secretion Epinephrine Secretion Epinephrine_Secretion->Glycogenolysis Promotes Epinephrine_Secretion->Gluconeogenesis Promotes Blood_Glucose_Increase Increased Blood Glucose Glycogenolysis->Blood_Glucose_Increase Leads to Gluconeogenesis->Blood_Glucose_Increase Leads to Hypoglycemia Low Blood Glucose (Hypoglycemia) Hypoglycemia->Glucagon_Secretion Stimulates Hypoglycemia->Insulin_Suppression Stimulates Hypoglycemia->Epinephrine_Secretion Stimulates

Caption: Hormonal counter-regulatory response to hypoglycemia.

Experimental_Workflow Start Start: Fasted Animal Baseline_BG Baseline Blood Glucose Measurement Start->Baseline_BG Carbutamide_Admin Administer this compound Baseline_BG->Carbutamide_Admin Monitor_BG Monitor Blood Glucose & Clinical Signs Carbutamide_Admin->Monitor_BG Is_Hypoglycemic Blood Glucose < 60 mg/dL? Monitor_BG->Is_Hypoglycemic Is_Severe Severe Signs? Is_Hypoglycemic->Is_Severe Yes Continue_Monitoring Continue Monitoring Is_Hypoglycemic->Continue_Monitoring No Mild_Intervention Oral Glucose/Food Is_Severe->Mild_Intervention No Severe_Intervention IV/IP Dextrose Is_Severe->Severe_Intervention Yes Mild_Intervention->Continue_Monitoring Severe_Intervention->Continue_Monitoring Stable Blood Glucose Stable? Continue_Monitoring->Stable Stable->Monitor_BG No End End of Experiment Stable->End Yes

Caption: Experimental workflow for managing this compound-induced hypoglycemia.

References

optimizing carbutamide dosage for consistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbutamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and achieving consistent and reliable results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-generation sulfonylurea oral hypoglycemic agent.[1] Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[3]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is the IC50 value for the inhibition of K-ATP channels in β-cells, which is 173 µM for this compound.[1][4] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific assay.

Q3: How should I prepare this compound solutions for my experiments?

A3: this compound is a solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1][4] For in vitro studies, a stock solution can be prepared in DMSO.[5] For in vivo experiments, this compound can be suspended in solutions like 0.5% carboxymethylcellulose or dissolved in a vehicle such as 10% DMSO and 90% corn oil.[5] It is crucial to ensure the final concentration of the organic solvent is low and does not affect the experimental outcome.[4] Aqueous solutions in PBS (pH 7.2) are also possible but have lower solubility and are not recommended for storage for more than one day.[4]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions prepared in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]

Troubleshooting Guide

Issue 1: Inconsistent or no effect of this compound in vitro.

Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup. Start with concentrations around the IC50 of 173 µM.[1][4]
Poor Solubility Ensure complete dissolution of this compound in the solvent before adding it to the culture medium. Sonication may aid dissolution.[5] Final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Drug Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for more than a day.[4]
Cellular Resistance Prolonged exposure to sulfonylureas can lead to "secondary failure" due to the down-regulation of sulfonylurea receptors on β-cells.[2] Consider using cells that have not been previously exposed to sulfonylureas or allow for a washout period.
Presence of Interfering Substances Some components in serum or culture media may interfere with this compound's activity. If possible, perform experiments in a serum-free medium for a short duration.

Issue 2: High variability in in vivo experimental results.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent oral gavage or injection techniques. For oral administration, ensure the suspension is homogenous before each administration.
Animal Fasting State The hypoglycemic effect of this compound is influenced by the animal's metabolic state. Standardize the fasting period for all animals before drug administration.[6]
Animal Strain and Age Different animal strains and ages can exhibit varied responses to sulfonylureas. Ensure consistency in the animal model used throughout the study.
Secondary Failure Chronic administration of sulfonylureas can lead to a diminished response.[2][7] If conducting a long-term study, monitor for the development of secondary failure.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~12 mg/mL[1][4]
Dimethylformamide (DMF)~11 mg/mL[1][4]
PBS (pH 7.2)~0.3 mg/mL[1][4]
EthanolSlightly soluble[1][4]

Table 2: In Vitro and In Vivo Dosage Information

ParameterValueSpecies/SystemReference
IC50 (K-ATP channel inhibition) 173 µMβ-cells[1][4]
In Vivo Dosage 50 mg/kgAnesthetized dogs[1][4]
In Vivo Dosage 20.4 mg/kgRats[6]
In Vivo Dosage 122.4 mg/kgRats[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: In Vitro Insulin Secretion Assay Using Isolated Pancreatic Islets

This protocol is adapted from a standard static insulin secretion assay.[8][9]

  • Islet Preparation: Isolate pancreatic islets from the desired animal model using standard collagenase digestion methods.

  • Pre-incubation: Hand-pick islets of similar size and culture them overnight in a standard culture medium to allow for recovery.

  • Assay Buffer: Prepare a Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., a low glucose concentration of 2.8 mM and a high glucose concentration of 16.7 mM).

  • Pre-stimulation: On the day of the experiment, wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal insulin secretion state.

  • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + desired concentrations of this compound

    • High glucose + desired concentrations of this compound (to assess potentiation)

  • Incubate the islets for 1-2 hours at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA or radioimmunoassay (RIA) kit.

  • Data Normalization: After collecting the supernatant, lyse the islets to measure their total insulin content. Normalize the secreted insulin to the total insulin content or DNA content.

Visualizations

Carbutamide_Mechanism_of_Action This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Fusion & Exocytosis

Caption: Mechanism of this compound-induced insulin secretion.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Dosage Verify this compound Concentration Start->Check_Dosage Check_Solubility Confirm Complete Dissolution Start->Check_Solubility Check_Stability Assess Drug Stability Start->Check_Stability Check_Cells Evaluate Cellular Response Start->Check_Cells Dose_Response Perform Dose-Response Curve Check_Dosage->Dose_Response Fresh_Prep Prepare Fresh Solutions Check_Solubility->Fresh_Prep Check_Stability->Fresh_Prep New_Cells Use Naive Cells / Washout Check_Cells->New_Cells Consistent_Results Consistent Results Achieved Dose_Response->Consistent_Results Fresh_Prep->Consistent_Results New_Cells->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Analysis of Carbutamide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of carbutamide and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a first-generation sulfonylurea, the primary degradation pathways are expected to be hydrolysis and oxidation. The sulfonylurea bridge is susceptible to cleavage under hydrolytic conditions (both acidic and alkaline), and the aromatic amine group is prone to oxidation.[1]

Q2: What are the known or potential degradation products of this compound?

A2: One known impurity of this compound is Acetylthis compound . Other potential degradation products, inferred from the degradation pathways of similar sulfonylureas, could include:

  • 4-Aminobenzenesulfonamide: Formed by the cleavage of the sulfonylurea bridge.

  • 1-Butylurea: Also a product of the cleavage of the sulfonylurea bridge.

  • Oxidation products: Arising from the oxidation of the aromatic amino group.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its degradation products. For structural identification and characterization, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products using HPLC.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column contamination or degradation.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradation products. 2. Reduce the injection volume or sample concentration. 3. Use a mobile phase with additives like triethylamine to mask active silanol groups on the column. 4. Flush the column with a strong solvent or replace the column if necessary.[3][4][5][6]
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Inconsistent mobile phase composition. 3. Temperature variations. 4. Column aging.1. Check the pump for leaks and ensure proper functioning. 2. Prepare fresh mobile phase and ensure thorough mixing and degassing. 3. Use a column oven to maintain a constant temperature. 4. Replace the column if it has exceeded its lifetime.[3][5][6]
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. 4. Detector lamp aging.1. Degas the mobile phase and purge the pump. 2. Use high-purity solvents and flush the detector cell. 3. Check all fittings for leaks. 4. Replace the detector lamp if its intensity is low.[3][4][5][6]
Ghost Peaks 1. Contamination in the injection system or mobile phase. 2. Carryover from previous injections.1. Clean the injector and use fresh, high-purity mobile phase. 2. Implement a needle wash step in the autosampler method.
Low Sensitivity 1. Incorrect detection wavelength. 2. Sample degradation in the autosampler. 3. Low injection volume.1. Determine the optimal UV absorbance wavelength for all analytes. 2. Use a cooled autosampler if analytes are unstable. 3. Increase the injection volume if within the linear range of the assay.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][7][8][9]

1. Hydrolytic Degradation (Acidic and Basic):

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution at 80°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat the solution at 80°C for 24 hours.

  • Neutralization: Before analysis, neutralize the samples with an appropriate amount of base or acid.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

3. Photolytic Degradation:

  • Expose a solution of this compound (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

4. Thermal Degradation:

  • Expose solid this compound powder to a temperature of 105°C for 24 hours in a calibrated oven.

HPLC-UV Method for Quantification
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

LC-MS Method for Identification and Characterization
  • LC Conditions: Similar to the HPLC-UV method.

  • Mass Spectrometer: An electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to obtain comprehensive fragmentation data for this compound and its degradation products.

  • Data Acquisition: Full scan mode for identifying molecular ions and product ion scan (MS/MS) mode for structural elucidation.

Data Presentation

Table 1: Known and Potential Degradation Products of this compound
Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compoundC₁₁H₁₇N₃O₃S271.34-
Acetylthis compoundC₁₃H₁₉N₃O₄S313.37Impurity/Degradation
4-AminobenzenesulfonamideC₆H₈N₂O₂S172.21Hydrolysis
1-ButylureaC₅H₁₂N₂O116.16Hydrolysis
Oxidized this compound DerivativesVariesVariesOxidation

Visualizations

Carbutamide_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_impurity Known Impurity This compound This compound (C₁₁H₁₇N₃O₃S) Aminobenzenesulfonamide 4-Aminobenzenesulfonamide (C₆H₈N₂O₂S) This compound->Aminobenzenesulfonamide Cleavage Butylurea 1-Butylurea (C₅H₁₂N₂O) This compound->Butylurea Cleavage Oxidized_Products Oxidized Products This compound->Oxidized_Products Acetylthis compound Acetylthis compound (C₁₃H₁₉N₃O₄S) This compound->Acetylthis compound Potential Formation

Caption: Potential degradation pathways of this compound.

HPLC_Troubleshooting_Workflow Start HPLC Problem Identified Check_System Check System Pressure & Leaks Start->Check_System Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Degassing) Check_System->Check_Mobile_Phase Pressure OK, No Leaks Solution Problem Resolved Check_System->Solution Pressure Issue/Leak Fixed Check_Column Inspect Column (Age, Contamination) Check_Mobile_Phase->Check_Column Mobile Phase OK Check_Mobile_Phase->Solution Mobile Phase Issue Fixed Check_Injector Examine Injector & Sample Check_Column->Check_Injector Column OK Check_Column->Solution Column Issue Fixed Check_Detector Assess Detector (Lamp, Baseline) Check_Injector->Check_Detector Injector/Sample OK Check_Injector->Solution Injector/Sample Issue Fixed Check_Detector->Solution Detector Issue Fixed

Caption: Systematic workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Minimizing Off-Target Effects of Carbutamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of carbutamide in cellular assays. The following troubleshooting guides and FAQs directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-generation sulfonylurea drug that was historically used as an oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta cells.[3] this compound binds to the sulfonylurea receptor-1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane.[1][3] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[3]

Q2: What are the potential off-target effects of this compound?

While this compound's primary target is well-defined, its use has been associated with several off-target effects, which ultimately led to its withdrawal from the market in some regions.[4] Researchers should be aware of the following potential off-target activities in cellular assays:

  • Bone Marrow Toxicity: this compound was withdrawn from the market due to its toxic effects on bone marrow.[4] This suggests that it may interfere with hematopoietic cell proliferation or survival pathways.

  • Anti-inflammatory Effects: Some sulfonylureas, including this compound, have been reported to exhibit anti-inflammatory effects.[5] This may occur through the modulation of inflammatory responses in cells like monocytes and macrophages, potentially via the MAPK and NF-κB signaling pathways.[5]

  • Peptide Transporter 1 (PepT1) Inhibition: this compound has been shown to inhibit PepT1, a transporter involved in intestinal inflammation.[5] This could be a confounding factor in assays using cell lines that express this transporter.

  • Antithyroid Effects: In animal studies, this compound has demonstrated an antithyroid effect, reducing iodine uptake and thyroxine synthesis.[4]

  • General Cytotoxicity: At concentrations higher than those required for its on-target effect, this compound can cause non-specific cytotoxicity, leading to cell death or inhibition of proliferation.[6]

Troubleshooting Guide

Q3: My cells are showing high cytotoxicity even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?

High cytotoxicity can obscure the intended on-target effects of this compound. Here are potential causes and troubleshooting steps:

  • Problem: Compound Precipitation.

    • Solution: Visually inspect the culture medium under a microscope for any signs of compound precipitation. Determine the solubility of this compound in your specific cell culture medium and ensure you are working at concentrations well below this limit.[7]

  • Problem: Off-Target Toxicity.

    • Solution: The observed cytotoxicity may be a true off-target effect. To investigate this, perform a broad off-target screening assay, such as a kinase panel or a safety screening panel that assesses activity against a range of receptors and enzymes.[7] This can help identify unintended molecular targets responsible for the toxicity.

  • Problem: Assay Interference.

    • Solution: this compound itself might interfere with the chemistry of your cytotoxicity assay (e.g., MTT, WST-1). Run a control experiment in a cell-free system by adding this compound to the assay reagents to check for any direct chemical reactions.[7]

Q4: How can I distinguish between on-target and off-target effects in my cellular assay?

Differentiating between on-target and off-target effects is crucial for accurate data interpretation.

  • Strategy 1: Use a Structurally Unrelated Control Compound.

    • Methodology: Employ a control compound with a different chemical structure that is known to target the same primary protein (SUR1), such as a different class of insulin secretagogue or a newer generation sulfonylurea like glibenclamide.[7] If both compounds produce the same phenotype, it is more likely to be an on-target effect.[7]

  • Strategy 2: Utilize Multiple Cell Lines.

    • Methodology: Confirm your findings in different cell lines. An on-target effect should be consistent in cell lines where the target (SUR1) is expressed and functional (e.g., pancreatic beta-cell lines like INS-1 or MIN6).[7][8] Conversely, if the effect persists in cells that do not express SUR1, it is likely an off-target effect.

  • Strategy 3: Genetic Knockdown or Knockout.

    • Methodology: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the gene encoding the intended target (SUR1).[9] If the cellular phenotype observed with this compound treatment is diminished or absent in the knockout/knockdown cells compared to wild-type cells, this strongly suggests an on-target effect.

Q5: My experimental results with this compound are inconsistent across different experiments. What are the likely causes?

Inconsistent results can arise from several factors. Systematically addressing them can improve reproducibility.

  • Problem: Variability in Cell Health and Density.

    • Solution: Ensure that cells are in a healthy, logarithmic growth phase and that cell density is consistent across all wells and experiments.[6] Perform accurate cell counts before plating.[7]

  • Problem: Compound Stability.

    • Solution: this compound may be unstable in the cell culture medium over the duration of the experiment. Assess the stability of your compound in the medium at 37°C over your experimental timeframe using methods like HPLC or LC-MS.[7]

  • Problem: Pipetting and Dilution Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques.[7] For multi-well plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variability.[7] Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

Quantitative Data

Due to this compound's status as an older and largely discontinued drug, comprehensive public data on its off-target binding affinities is limited. The primary on-target interaction is with the SUR1 subunit of the K-ATP channel. For context, the table below includes information on this compound and a more recent sulfonylurea, glibenclamide, which is a known high-affinity SUR1 ligand.

CompoundTargetCell Type / AssayActivity MetricValueReference
This compound SUR1 / K-ATP ChannelPancreatic β-cellsInsulin SecretionStimulatory[1][3]
This compound PepT1ColonInhibitionInhibitory[5]
Glibenclamide SUR1 / K-ATP ChannelINS-1 CellsInsulin SecretionStimulatory[8]

This table is for illustrative purposes. Researchers should determine the EC50/IC50 values for their specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to cells, which is essential for defining a therapeutic window for further experiments.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and use a non-linear regression to calculate the CC50 (50% cytotoxic concentration).

Protocol 2: Control Experiment to Differentiate On-Target vs. Off-Target Effects

This protocol uses a positive control and a different cell line to help elucidate the nature of an observed effect.

  • Cell Lines: Use two cell lines: one that expresses the target of interest (e.g., INS-1, a rat insulinoma cell line expressing SUR1) and one that does not.

  • Plating: Plate both cell lines in parallel under their respective optimal conditions.

  • Treatment Groups: For each cell line, set up the following treatment groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at a non-toxic, effective concentration)

    • Positive Control (e.g., Glibenclamide, another SUR1 inhibitor)[8]

  • Incubation: Treat the cells and incubate for the time required to observe the phenotype of interest (e.g., changes in gene expression, protein levels, or a specific cellular function).

  • Assay: Perform the primary assay to measure the desired endpoint.

  • Interpretation:

    • If the effect is observed with both this compound and the positive control primarily in the SUR1-expressing cell line, it is likely an on-target effect.

    • If the effect is observed with this compound in both cell lines, but not with the positive control in the non-expressing line, it is likely an off-target effect of this compound.

Visualizations

Carbutamide_On_Target_Signaling_Pathway This compound This compound SUR1 SUR1 (Sulfonylurea Receptor 1) This compound->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Membrane Pancreatic β-Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: On-target signaling pathway of this compound in pancreatic β-cells.

Troubleshooting_High_Cytotoxicity Start High Cytotoxicity Observed Check_Precipitation Visually Inspect Medium for Precipitation Start->Check_Precipitation Is_Precipitate Precipitate Observed? Check_Precipitation->Is_Precipitate Lower_Concentration Lower Concentration Below Solubility Limit Is_Precipitate->Lower_Concentration Yes Cell_Free_Assay Run Cell-Free Assay Control Is_Precipitate->Cell_Free_Assay No End Problem Identified Lower_Concentration->End Is_Interference Assay Interference? Cell_Free_Assay->Is_Interference Change_Assay Change Cytotoxicity Assay Method Is_Interference->Change_Assay Yes Off_Target_Screen Consider Off-Target Screening Panel Is_Interference->Off_Target_Screen No Change_Assay->End Off_Target_Screen->End

Caption: A decision tree for troubleshooting high cytotoxicity.

On_Target_vs_Off_Target_Logic Phenotype Phenotype Observed with this compound Question1 Does effect persist in Target-Negative cell line? Phenotype->Question1 Question2 Is effect replicated by structurally different agonist? Question1->Question2 No OffTarget Likely OFF-Target Question1->OffTarget Yes Question3 Is effect abolished by Target Knockdown/Knockout? Question2->Question3 No OnTarget Likely ON-Target Question2->OnTarget Yes Question3->OffTarget No Question3->OnTarget Yes

Caption: Logic for differentiating on-target vs. off-target effects.

References

Technical Support Center: Improving the Stability of Carbutamide in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage stability of carbutamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work with this compound.

Problem Potential Cause Recommended Action
Unexpected degradation of this compound solid. Improper storage conditions: Exposure to high temperatures, humidity, or light can accelerate degradation.Store this compound solid at -20°C for long-term stability (up to 4 years) or at -80°C for up to 6 months.[1][2] Protect from light and moisture by using well-sealed, opaque containers.
Incompatible excipients: Certain excipients may chemically interact with this compound, leading to degradation.Conduct compatibility studies with planned excipients using techniques like DSC, FTIR, and HPLC. Avoid excipients with reactive functional groups or high moisture content.
This compound degradation in solution. Hydrolysis: The sulfonylurea bridge in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.Prepare aqueous solutions fresh and for immediate use.[3] If storage is necessary, buffer the solution to a neutral pH (around 7.2) and store at 2-8°C for no longer than 24 hours.[3]
Oxidation: The primary amine group on the benzene ring can be susceptible to oxidation.Purge solutions with an inert gas like nitrogen or argon to minimize dissolved oxygen. Consider the use of antioxidants in the formulation, but ensure compatibility.
Photodegradation: Exposure to UV or fluorescent light can induce degradation of sulfonamide-containing compounds.[4]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions.[4]
Appearance of unknown peaks in HPLC analysis. Formation of degradation products: The new peaks likely correspond to this compound degradants.Perform a forced degradation study to systematically generate potential degradation products and identify the unknown peaks. Use a stability-indicating HPLC method for analysis.
Contamination: Impurities from solvents, glassware, or other reagents.Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned and rinsed. Run a blank analysis to rule out contamination.
Inconsistent stability results between batches. Variability in material attributes: Differences in purity, crystal form, or particle size of the this compound raw material.Characterize each new batch of this compound for its physicochemical properties.
Inconsistent experimental conditions: Minor variations in storage temperature, humidity, or light exposure.Tightly control all experimental parameters and document them meticulously. Use calibrated and validated equipment.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemistry of sulfonylureas, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the sulfonylurea bridge is a common degradation route for this class of compounds. This can be accelerated by acidic or basic conditions.

  • Oxidation: The aromatic amine group may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides.[4]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, likely involving the loss of side chains and cleavage of the sulfonylurea linkage.[1]

2. What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[2][3] For shorter periods of up to six months, storage at -80°C is also an option.[1] It is crucial to protect the solid from light and moisture.

3. How should I prepare and store this compound solutions for experiments?

Aqueous solutions of this compound are not recommended for long-term storage.[3] It is best to prepare them fresh for each experiment. This compound has low solubility in aqueous buffers like PBS (pH 7.2) at approximately 0.3 mg/mL.[3] If a stock solution in an organic solvent is prepared (e.g., in DMSO or DMF), it should be purged with an inert gas and stored at -20°C for up to one month or -80°C for up to six months.[1]

4. What analytical methods are suitable for assessing this compound stability?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and its degradation products.[5][6] The method should be validated to demonstrate specificity, linearity, accuracy, and precision.

5. Are there any known incompatible excipients with this compound?

While specific compatibility studies for this compound are not widely published, general guidance for sulfonylureas and other active pharmaceutical ingredients (APIs) suggests avoiding:

  • Excipients with high water content: These can promote hydrolysis.

  • Strongly acidic or basic excipients: These can catalyze hydrolytic degradation.

  • Oxidizing agents: These can lead to oxidative degradation.

  • Certain lubricants: For example, magnesium stearate has been shown to be incompatible with some APIs.

It is highly recommended to perform compatibility studies with any new formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Store solid this compound at 60°C for 7 days.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photodegradation (Solid): Expose solid this compound to a light source according to ICH Q1B guidelines.

    • Photodegradation (Solution): Expose the stock solution in a quartz cuvette to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and identify potential degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis:

    • Visual Inspection: Observe the samples for any physical changes (color, clumping, etc.) at regular intervals.

    • Differential Scanning Calorimetry (DSC): Analyze the initial and stressed samples to detect any interactions (e.g., shifts in melting point).

    • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the initial and stressed samples to identify any changes in functional groups.

    • HPLC Analysis: Assay the stressed samples for this compound content and the presence of any degradation products.

Visualizations

Carbutamide_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Degradant_1 Sulfanilamide Hydrolysis->Degradant_1 Degradant_2 Butylurea Hydrolysis->Degradant_2 Degradant_3 Oxidized Products Oxidation->Degradant_3 Degradant_4 Photodegradation Products Photodegradation->Degradant_4 Degradant_5 Thermal Degradants Thermal_Degradation->Degradant_5

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting Start Define Stability Study Objectives Select_Batches Select Batches of this compound Start->Select_Batches Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Select_Batches->Develop_Method Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Develop_Method->Forced_Degradation Compatibility_Study Excipient Compatibility Study Forced_Degradation->Compatibility_Study Long_Term_Storage Long-Term & Accelerated Stability Storage Compatibility_Study->Long_Term_Storage Analyze_Samples Analyze Samples at Specified Time Points Long_Term_Storage->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants Determine_Shelf_Life Determine Shelf-Life and Recommend Storage Conditions Identify_Degradants->Determine_Shelf_Life Final_Report Generate Stability Report Determine_Shelf_Life->Final_Report

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Variability in Carbutamide-Induced Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering variability in carbutamide-induced insulin release experiments. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to enhance the reproducibility and accuracy of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to variability in experimental outcomes.

Issue 1: High Variability in Insulin Secretion Between Replicate Wells

  • Question: We are observing significant well-to-well or experiment-to-experiment variability in insulin secretion in response to this compound. What are the potential causes and solutions?

  • Answer: High variability is a frequent challenge in in-vitro insulin secretion assays and can originate from several factors:

    • Inconsistent Islet/Cell Number and Size: A primary source of variability is the uneven distribution of pancreatic islets or beta cells across wells. Islets of different sizes will have varying numbers of beta cells, leading to disparate insulin secretion capacities.

      • Troubleshooting Steps:

        • Islet Picking and Seeding: Manually pick islets of a consistent size for each replicate. If using dispersed cells, ensure a homogenous cell suspension before and during plating to prevent cell settling and uneven distribution.

        • Cell Counting: Perform accurate cell counts before seeding to ensure an equal number of cells per well.

        • Normalization: After the assay, lyse the cells and measure total protein or DNA content in each well. Normalize the amount of secreted insulin to the total protein or DNA to account for variations in cell number.

    • Suboptimal Islet/Cell Health: The health and viability of pancreatic islets or beta-cell lines are critical for a consistent insulin secretory response.

      • Troubleshooting Steps:

        • Viability Assessment: Before each experiment, assess islet or cell viability using methods like Trypan Blue exclusion or fluorescent live/dead staining. Aim for viability above 90%.

        • Gentle Handling: Pancreatic islets are delicate. Avoid vigorous pipetting or centrifugation to minimize mechanical stress.

        • Optimal Culture Conditions: Ensure proper culture conditions, including appropriate media, glucose concentration, and incubation time, to maintain cell health. Prolonged culture can lead to a decline in beta-cell function.

    • Edge Effects in Multi-well Plates: Wells on the perimeter of a culture plate are more susceptible to temperature and humidity fluctuations, which can impact cell health and insulin secretion.

      • Troubleshooting Steps:

        • Avoid Outer Wells: Whenever possible, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Issue 2: Low or No Insulin Secretion in Response to this compound

  • Question: Our pancreatic islets/beta cells are not responding, or are responding weakly, to this compound stimulation. What could be the reason?

  • Answer: A blunted or absent response to this compound can indicate issues with the compound, the cells, or the experimental setup.

    • Inactive this compound: The biological activity of this compound can be compromised by improper storage or handling.

      • Troubleshooting Steps:

        • Proper Storage: Store this compound according to the manufacturer's instructions, typically protected from light and moisture.

        • Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

        • Solubility Check: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the assay buffer. Precipitates can lead to inaccurate concentrations.

    • Impaired KATP Channel Function: The primary target of this compound is the SUR1 subunit of the ATP-sensitive potassium (KATP) channel.[1] If these channels are not functioning correctly, the drug's effect will be diminished.

      • Troubleshooting Steps:

        • Positive Control: Use a known KATP channel blocker, such as glibenclamide or tolbutamide, as a positive control to confirm that the insulin secretion pathway downstream of KATP channel closure is intact.[2]

        • Cell Line Integrity: If using a beta-cell line, ensure it is from a reputable source and has not undergone significant genetic drift over multiple passages, which could alter the expression or function of KATP channels.

    • Inappropriate Glucose Concentration: The effect of sulfonylureas on insulin secretion is influenced by the ambient glucose concentration.

      • Troubleshooting Steps:

        • Basal Glucose Levels: this compound-induced insulin secretion is typically measured at a basal or low glucose concentration (e.g., 2.8-5.6 mM) to observe a clear stimulatory effect.[3] High basal glucose can mask the effect of the drug.

        • Glucose Dose-Response: If the primary interest is the potentiation of glucose-stimulated insulin secretion (GSIS), perform experiments at various glucose concentrations in the presence and absence of this compound.

Issue 3: High Basal Insulin Secretion

  • Question: We are observing high levels of insulin secretion in our control wells (low glucose, no this compound). What causes this and how can we fix it?

  • Answer: Elevated basal insulin secretion can obscure the stimulatory effect of this compound and indicates underlying issues with the experimental model.

    • Inadequate Pre-incubation: A crucial step in insulin secretion assays is to pre-incubate the islets or cells in a low-glucose buffer to allow insulin secretion to return to a true basal state.

      • Troubleshooting Steps:

        • Optimize Pre-incubation Time: The standard pre-incubation time is 30-60 minutes. This may need to be extended depending on the specific cell type and previous culture conditions.

        • Sufficient Buffer Volume: Use a sufficient volume of pre-incubation buffer to effectively dilute any insulin that is released during this period.

    • Cell Stress or Damage: Stressed or dying cells can leak insulin, leading to an artificially high basal secretion.

      • Troubleshooting Steps:

        • Review Handling Procedures: As mentioned previously, ensure gentle handling of islets and cells throughout the experimental process.

        • Check for Contamination: Microbial contamination can induce cell stress. Regularly test cell cultures for mycoplasma and other contaminants.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound-induced insulin secretion assays. Note that specific optimal concentrations may vary depending on the experimental model (e.g., cell line, primary islets from different species).

Table 1: this compound Concentration Range for In Vitro Insulin Secretion Assays

ParameterRecommended RangeNotes
This compound Concentration 10 µM - 500 µMA dose-response curve should be performed to determine the optimal concentration for your specific model. As a first-generation sulfonylurea, this compound is generally less potent than second-generation drugs like glibenclamide.
Vehicle Control DMSO (≤0.1% final concentration)Ensure the final concentration of the vehicle is consistent across all wells and does not affect cell viability or insulin secretion.

Table 2: Expected Insulin Secretion Response to this compound

ConditionGlucose ConcentrationExpected Insulin Secretion (Fold Change over Basal)
Basal 2.8 - 5.6 mM1.0
This compound (Effective Dose) 2.8 - 5.6 mM2.0 - 5.0
High Glucose 16.7 mM3.0 - 10.0
This compound + High Glucose 16.7 mMPotentiation of the high glucose response is expected.

Note: The exact fold change can vary significantly based on the health and origin of the pancreatic islets or the specific beta-cell line used.

Experimental Protocols

Static Insulin Secretion Assay for this compound

This protocol is adapted for assessing the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, at various glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 24-well culture plates

  • Insulin immunoassay kit (e.g., ELISA or RIA)

Methodology:

  • Islet Culture and Recovery: After isolation, culture islets overnight in a humidified incubator at 37°C and 5% CO2 to allow for recovery.

  • Islet Picking: Manually pick islets of similar size (e.g., 100-150 µm diameter) under a stereomicroscope. Place 5-10 islets per well of a 24-well plate.

  • Pre-incubation:

    • Carefully remove the culture medium.

    • Wash the islets once with KRB buffer containing 2.8 mM glucose.

    • Add 1 mL of KRB buffer with 2.8 mM glucose to each well and incubate for 60 minutes at 37°C to establish basal insulin secretion.

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of the appropriate KRB buffer to each well:

      • Basal Control: KRB with 2.8 mM glucose + vehicle (DMSO).

      • This compound Treatment: KRB with 2.8 mM glucose + desired concentrations of this compound.

      • High Glucose Control: KRB with 16.7 mM glucose + vehicle.

      • Positive Control: KRB with 2.8 mM glucose + a known secretagogue (e.g., 100 µM tolbutamide).

    • Incubate for 60 minutes at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clear supernatant to a new tube and store it at -20°C or -80°C until the insulin assay is performed.

  • Insulin Measurement:

    • Quantify the insulin concentration in the supernatants using a validated insulin immunoassay kit, following the manufacturer's instructions.

  • (Optional) Normalization:

    • After collecting the supernatant, lyse the islets in each well using a suitable lysis buffer.

    • Measure the total protein or DNA content and normalize the insulin secretion values to these measurements.

Visualizations

This compound Signaling Pathway

Carbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Exocytosis Insulin Exocytosis Insulin_Vesicles->Insulin_Exocytosis Undergo

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Workflow for a Static Insulin Secretion Assay

Experimental_Workflow Islet_Isolation Islet Isolation & Overnight Culture Islet_Picking Islet Picking (Size Selection) Islet_Isolation->Islet_Picking Pre_incubation Pre-incubation (Low Glucose) Islet_Picking->Pre_incubation Stimulation Stimulation (this compound +/- Glucose) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Insulin_Assay Insulin Assay (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Data Analysis & Normalization Insulin_Assay->Data_Analysis

Caption: Workflow for a static insulin secretion assay.

Troubleshooting Decision Tree for Low Insulin Secretion

Troubleshooting_Decision_Tree Start Low/No Insulin Secretion with this compound Check_Positive_Control Is the positive control (e.g., Glibenclamide) working? Start->Check_Positive_Control Check_this compound Check this compound: - Freshly prepared? - Correct concentration? - Fully dissolved? Check_Positive_Control->Check_this compound Yes Check_Cells Check Islets/Cells: - Viability >90%? - Proper culture conditions? - Appropriate passage number? Check_Positive_Control->Check_Cells No Problem_Likely_this compound Problem is likely with the This compound compound. Check_this compound->Problem_Likely_this compound Check_Assay_Conditions Check Assay Conditions: - Correct glucose concentration? - Appropriate incubation times? Check_Cells->Check_Assay_Conditions Problem_Likely_Cells Problem is likely with the health or responsiveness of the islets/cells. Check_Assay_Conditions->Problem_Likely_Cells

References

dealing with skin reactions and photosensitivity in carbutamide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with carbutamide, focusing on the identification, management, and investigation of skin reactions and photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What types of skin reactions are associated with this compound and other first-generation sulfonylureas?

A1: this compound and other first-generation sulfonylureas can be associated with a range of cutaneous adverse drug reactions (CADRs). These are generally infrequent but can include maculopapular eruptions, erythema multiforme, exfoliative dermatitis, and, more rarely, photosensitivity.[1][2] Allergic reactions, though uncommon, may present as rash, itching, and swelling.[1]

Q2: What is drug-induced photosensitivity and how does it relate to this compound?

A2: Drug-induced photosensitivity is a skin reaction caused by the interaction of a medication with ultraviolet (UV) or visible light.[1] There are two main types:

  • Phototoxic reactions: These are more common and occur when the drug absorbs light energy and releases it, causing direct damage to skin cells. The reaction resembles an exaggerated sunburn and is dependent on the dose of both the drug and the light.

  • Photoallergic reactions: This is a less common, immune-mediated response where UV light alters the drug's structure, causing the body to recognize it as a foreign substance and mount an allergic response. This reaction is not dose-dependent and can spread to areas of the skin not exposed to light.

While photosensitivity is a known, though rare, side effect of sulfonylureas, the specific mechanisms for this compound are not extensively detailed in recent literature.[1]

Q3: What is the likelihood of encountering skin reactions or photosensitivity in our this compound studies?

A3: Specific incidence rates for this compound are not well-documented in recent clinical trials, largely because it is an older drug that was withdrawn from many markets due to other toxicities.[1] However, for first-generation sulfonylureas as a class, skin reactions are considered infrequent.

Adverse ReactionReported Incidence (First-Generation Sulfonylureas)
General Skin Reactions (e.g., rash, itching)Infrequent[1][2]
PhotosensitivityRare[1][2]
Erythema MultiformeInfrequent[1]
Exfoliative DermatitisInfrequent[1]

Q4: How can we distinguish between a phototoxic and a photoallergic reaction in our study subjects?

A4: Differentiating between phototoxic and photoallergic reactions can be guided by clinical presentation and onset.

FeaturePhototoxic ReactionPhotoallergic Reaction
Onset Minutes to hours after sun exposure24-72 hours after sun exposure
Appearance Resembles a severe sunburnEczematous, may have vesicles
Location Confined to sun-exposed skinCan spread to non-exposed areas
Dose Dependence Dependent on drug and light doseNot dose-dependent

Definitive diagnosis in a clinical or research setting would involve phototesting and photopatch testing.

Troubleshooting Guides

Problem: A subject in our study has developed a rash after starting this compound.

Troubleshooting Steps:

  • Gather a Detailed History:

    • Document the time of onset of the rash in relation to the first dose of this compound.

    • Inquire about any new or changed medications, including over-the-counter drugs and supplements.

    • Ask about recent sun or UV light exposure.

  • Characterize the Rash:

    • Note the morphology of the rash (e.g., maculopapular, vesicular, eczematous).

    • Document the distribution of the rash (i.e., is it localized to sun-exposed areas?).

  • Consult a Dermatologist: A dermatologist can aid in diagnosing the type of skin reaction and recommend appropriate management.

  • Consider Discontinuation: Depending on the severity of the reaction, temporary or permanent discontinuation of this compound may be necessary.

Problem: We suspect a subject is experiencing a photosensitivity reaction.

Troubleshooting Steps:

  • Minimize Sun Exposure: Advise the subject to avoid direct sunlight and wear protective clothing and a broad-spectrum sunscreen.

  • Symptomatic Relief: For mild reactions, cool compresses and topical corticosteroids may be considered.

  • Consider Phototesting: If feasible within your study protocol and with appropriate ethical approvals, phototesting can help confirm photosensitivity. This involves exposing small areas of the skin to controlled doses of UV light to determine the minimal erythema dose (MED). A reduced MED while on the drug is indicative of phototoxicity.

  • Evaluate for Photoallergy: If a photoallergic reaction is suspected, photopatch testing may be considered. This involves applying the drug to the skin, followed by irradiation with UVA light.

Experimental Protocols

In Vitro Phototoxicity Testing: 3T3 Neutral Red Uptake (NRU) Assay

This assay is a standardized method to assess the phototoxic potential of a substance.

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound for one hour. Two plates are prepared for each concentration.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined by measuring the uptake of Neutral Red dye.

  • Data Analysis: The concentration at which cell viability is reduced by 50% (IC50) is calculated for both the irradiated and non-irradiated plates. The Photo-Irritation Factor (PIF) is then calculated as the ratio of the IC50 of the non-irradiated cells to the IC50 of the irradiated cells. A PIF of 5 or greater is considered indicative of phototoxic potential.

In Vivo Photosensitivity Testing in an Animal Model (for systemic drugs)

This protocol is adapted from models used for assessing photosensitivity to systemic drugs.

Methodology:

  • Animal Model: Hairless mice or rats are commonly used.

  • Drug Administration: this compound is administered orally. The timing of irradiation should correspond to the drug's maximum plasma concentration (Tmax).

  • Irradiation: A shaved area of the animal's flank is exposed to a controlled dose of UVA (e.g., 10 J/cm²) and/or UVB light.

  • Observation: The skin is observed for signs of a reaction (erythema, edema) at 24, 48, and 72 hours post-irradiation.

  • Endpoint Measurement: The severity of the skin reaction is scored. Ear swelling can also be used as a quantifiable endpoint.

  • Control Groups:

    • Drug administration without UV irradiation.

    • UV irradiation without drug administration.

    • Vehicle control with UV irradiation.

Visualizations

phototoxicity_pathway cluster_drug Drug Interaction with Light cluster_reaction Cellular Damage Drug Drug Excited_State Excited State Drug Drug->Excited_State Absorption of Light UV_Light UV/Visible Light ROS Reactive Oxygen Species (ROS) Excited_State->ROS Energy Transfer to Oxygen Cell_Damage Cellular Damage (e.g., membrane, DNA) ROS->Cell_Damage Inflammation Inflammatory Response Cell_Damage->Inflammation

Caption: Simplified signaling pathway of a phototoxic reaction.

experimental_workflow cluster_invitro In Vitro Phototoxicity (3T3 NRU Assay) cluster_invivo In Vivo Photosensitivity Cell_Culture Culture 3T3 Fibroblasts Drug_Application Apply this compound Cell_Culture->Drug_Application Irradiation Irradiate (+UV) and Keep in Dark (-UV) Drug_Application->Irradiation Incubation 24h Incubation Irradiation->Incubation NRU_Assay Neutral Red Uptake Assay Incubation->NRU_Assay Data_Analysis Calculate PIF NRU_Assay->Data_Analysis Animal_Model Select Animal Model Drug_Admin Administer this compound Animal_Model->Drug_Admin UV_Exposure Expose to UV Light at Tmax Drug_Admin->UV_Exposure Observation Observe Skin Reaction (24, 48, 72h) UV_Exposure->Observation Endpoint Score Erythema/Edema Observation->Endpoint

Caption: Experimental workflows for in vitro and in vivo photosafety testing.

troubleshooting_logic Start Subject Develops Skin Reaction History Gather Detailed History (Drug, Sun Exposure) Start->History Characterize Characterize Rash (Morphology, Distribution) History->Characterize Sun_Exposed Is Rash in a Photodistribution? Characterize->Sun_Exposed Photosensitivity Suspect Photosensitivity Sun_Exposed->Photosensitivity Yes Other_CADR Suspect Other Cutaneous Adverse Drug Reaction Sun_Exposed->Other_CADR No Manage_Photo Minimize Sun Exposure Consider Phototesting Photosensitivity->Manage_Photo Manage_Other Consult Dermatologist Consider Discontinuation Other_CADR->Manage_Other

Caption: Logical workflow for troubleshooting a skin reaction in a this compound study.

References

Technical Support Center: Mitigating Carbutamide-Induced Liver Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine protocols for mitigating carbutamide-induced liver toxicity. Given the limited specific data on this compound, this guidance also draws from information on other first-generation sulfonylureas, which are known to cause rare instances of hepatotoxicity.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments aimed at assessing and mitigating this compound-induced liver toxicity.

Issue 1: High Variability in Hepatocyte Viability Assays

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent cell seeding density Standardize cell counting and seeding protocols. Use an automated cell counter for accuracy.Reduced well-to-well and plate-to-plate variability in viability readouts.
Edge effects on multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.Minimized evaporation and temperature gradients across the plate, leading to more consistent cell growth and viability.
This compound precipitation at high concentrations Prepare fresh stock solutions and visually inspect for precipitates before each use. Determine the solubility limit of this compound in your specific culture medium.Accurate and reproducible dosing of hepatocytes, avoiding false toxicity readings due to compound precipitation.
Contamination of cell cultures Regularly test for mycoplasma contamination. Practice strict aseptic techniques during cell culture.Healthy and responsive cell cultures, ensuring that observed toxicity is due to the drug and not a co-existing contamination.

Issue 2: Difficulty in Detecting Apoptosis in Hepatocytes

Potential Cause Troubleshooting Step Expected Outcome
Incorrect timing of apoptosis assays Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.Identification of the peak apoptotic window, leading to more robust and reproducible apoptosis data.
Low sensitivity of the chosen apoptosis assay Use a combination of apoptosis assays that measure different markers (e.g., caspase activity, Annexin V staining, and TUNEL assay).Comprehensive and sensitive detection of apoptosis, confirming the mode of cell death.
Sub-optimal antibody concentrations for western blotting of apoptotic proteins Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio.Clear and specific bands for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) on western blots.

Issue 3: Inconsistent Results in In Vivo Animal Models

Potential Cause Troubleshooting Step Expected Outcome
High inter-animal variability Ensure a homogenous animal population in terms of age, weight, and genetic background. Increase the number of animals per group to enhance statistical power.Reduced variability in liver enzyme levels and histological findings, leading to more statistically significant results.
Inappropriate animal model Select an animal model known to be susceptible to drug-induced liver injury. Consider using humanized liver mouse models for better clinical translation.A more relevant in vivo model that better recapitulates the human response to this compound.
Incorrect dosage and administration route Conduct a dose-response study to identify a suitable dose that induces liver injury without causing excessive systemic toxicity. Ensure consistent administration of the compound.A reproducible in vivo model of this compound-induced liver injury.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced liver toxicity?

A1: The exact mechanism is not well-elucidated, but it is suspected to be an idiosyncratic, immune-mediated hypersensitivity reaction, similar to other first-generation sulfonylureas.[2] The liver injury can manifest as hepatocellular, cholestatic, or a mixed pattern and typically appears within 2 to 12 weeks of initiating the drug.[2]

Q2: Which in vitro models are most suitable for studying this compound hepatotoxicity?

A2: Primary human hepatocytes are the gold standard. However, due to their limited availability and short lifespan in culture, immortalized human hepatocyte cell lines like HepG2 and HepaRG are commonly used alternatives. 3D liver spheroids or organoids can provide a more physiologically relevant model.

Q3: What are the key biomarkers to measure for assessing this compound-induced liver injury?

A3: In vitro, key biomarkers include cell viability (MTT, LDH assays), apoptosis markers (caspase-3/7/8/9 activity, Annexin V/PI staining), oxidative stress markers (ROS production, glutathione levels), and mitochondrial dysfunction (membrane potential, ATP levels). In vivo, serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are standard indicators of liver damage. Histopathological examination of liver tissue is also crucial.

Q4: How can I investigate the role of oxidative stress in this compound-induced hepatotoxicity?

A4: You can measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Additionally, you can assess the levels of endogenous antioxidants such as reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Q5: What is the Nrf2 signaling pathway and how can I study its involvement?

A5: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. To study its involvement, you can measure the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), using techniques like immunofluorescence, western blotting, and qPCR.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cytotoxicity in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase from damaged cells, following the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value of this compound at each time point.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

  • Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control (e.g., H2O2).

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with this compound. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress ROS Increased ROS (Oxidative Stress) Cellular_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Nrf2_Activation Nrf2 Activation (Protective Response) ROS->Nrf2_Activation Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Nrf2_Activation->Hepatotoxicity Mitigates Apoptosis->Hepatotoxicity

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

start Start: Hypothesis (this compound causes hepatotoxicity) invitro In Vitro Experiments (Hepatocyte Cell Lines) start->invitro cytotoxicity Cytotoxicity Assays (MTT, LDH) invitro->cytotoxicity apoptosis Apoptosis Assays (Caspase, Annexin V) invitro->apoptosis ros Oxidative Stress Assays (ROS, GSH) invitro->ros invivo In Vivo Experiments (Animal Model) invitro->invivo If in vitro toxicity is observed analysis Data Analysis & Interpretation cytotoxicity->analysis apoptosis->analysis ros->analysis serum Serum Biomarkers (ALT, AST, ALP) invivo->serum histology Histopathology invivo->histology serum->analysis histology->analysis conclusion Conclusion: Refined Protocol analysis->conclusion

Caption: Experimental workflow for assessing this compound hepatotoxicity.

References

Validation & Comparative

A Comparative Guide for Researchers: Carbutamide Versus Tolbutamide in the Management of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two first-generation sulfonylureas, carbutamide and tolbutamide, for an audience of researchers, scientists, and drug development professionals. We will delve into their comparative efficacy, side effect profiles, and underlying mechanisms, supported by available experimental data.

Mechanism of Action: A Shared Pathway

Both this compound and tolbutamide are oral hypoglycemic agents that belong to the sulfonylurea class of drugs.[1][2] Their primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1][3][4][5] This process is initiated by the binding of the sulfonylurea to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1] This binding leads to the closure of these channels, causing a buildup of potassium ions within the cell and subsequent depolarization of the cell membrane.[1][6] The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory vesicles, releasing insulin into the bloodstream.[1][6] For these drugs to be effective, the pancreas must have some residual β-cell function.[1][3][5]

Beyond their primary pancreatic effects, sulfonylureas may also exert extrapancreatic effects, such as increasing peripheral glucose utilization and suppressing hepatic gluconeogenesis.[4][5][7]

cluster_pancreatic_beta_cell Pancreatic β-Cell sulfonylurea This compound / Tolbutamide sur1 SUR1 Subunit sulfonylurea->sur1 Binds to katp K-ATP Channel sur1->katp Closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers insulin_release Insulin Release into Bloodstream insulin_exocytosis->insulin_release

Caption: Mechanism of action for sulfonylureas.

Comparative Efficacy

Clinical experience has shown that this compound is a more potent hypoglycemic agent than tolbutamide, particularly in managing diabetes with severe metabolic disturbances.[8] In a long-term study involving 9,214 diabetic patients, it was observed that patients who could not be controlled with tolbutamide were often successfully managed by switching to this compound.[8]

Efficacy ParameterThis compoundTolbutamideSource
Potency More potentLess potent[8]
Use in Tolbutamide Failures Effective in 15% of successfully controlled and 30% of secondary failures on tolbutamide.Not applicable[8]

Experimental Protocol: The data from the most extensive comparative study available involved a six-year investigation of 9,214 diabetic patients.[8] Patients with maturity-onset diabetes, particularly those who were obese and over fifty years of age, were considered ideal candidates for sulfonylurea therapy.[8] The study employed a sequential treatment approach where patients who failed to achieve glycemic control with tolbutamide were subsequently treated with this compound.[8] This methodology, while not a randomized controlled trial, provided practical insights into the relative efficacy of the two drugs.

start Patient with Type 2 Diabetes tolbutamide_trial Trial of Tolbutamide start->tolbutamide_trial control_achieved Glycemic Control Achieved tolbutamide_trial->control_achieved carbutamide_trial Switch to This compound control_achieved->carbutamide_trial No treatment_failure Treatment Failure rank=same rank=same carbutamide_success Temporary Control Achieved carbutamide_trial->carbutamide_success carbutamide_success->treatment_failure No

Caption: Clinical decision pathway for sulfonylurea therapy.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and tolbutamide differ, which influences their dosing and safety profiles. Tolbutamide is characterized by rapid metabolism and a short half-life, making it a safer option for elderly patients due to a lower risk of prolonged hypoglycemia.[9]

Pharmacokinetic ParameterThis compoundTolbutamideSource
Absorption Well absorbedReadily absorbed from the GI tract[4][9]
Half-life Longer (data not specified)4.5 to 6.5 hours[4][9]
Metabolism Slower metabolismRapidly metabolized in the liver to an inactive metabolite[4][9]
Excretion Primarily renalMetabolite excreted in urine[4]
Dosing Frequency Less frequentDivided doses recommended[9]

Comparative Side Effects

A significant differentiator between this compound and tolbutamide is their side effect profiles. This compound is associated with a notably higher incidence of allergic skin reactions.[8]

Side EffectThis compoundTolbutamideSource
Allergic Skin Reactions 3.6% of cases0.8% of cases[8]
Hypoglycemia Common, potentially prolongedCommon, but shorter-acting[10][11]
Gastrointestinal Issues Nausea, vomiting, stomach painNausea, vomiting, abdominal discomfort[10][12]
Hematological Effects Anemia, leukopenia, thrombocytopeniaLeukopenia, thrombocytopenia[10][12][13]
Weight Gain YesYes[2][12]
Liver Function Potential for abnormalitiesRare reports of cholestatic jaundice[10][11]

Due to its less favorable safety profile, particularly the higher rate of allergic reactions and other toxicities, this compound was eventually superseded by tolbutamide and other sulfonylureas.[6]

Conclusion

References

Validating the Binding Affinity of Carbutamide to K-ATP Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the first-generation sulfonylurea, carbutamide, to ATP-sensitive potassium (K-ATP) channels. Due to the limited availability of recent, direct binding data for this compound, this document leverages data from structurally similar first-generation (tolbutamide) and more potent second-generation (glibenclamide) sulfonylureas to establish a comparative framework. Detailed experimental protocols for validating these binding affinities are also provided.

Introduction to this compound and K-ATP Channels

This compound, a first-generation sulfonylurea, was one of the earliest oral hypoglycemic agents.[1] Like other drugs in its class, its primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][3] These channels are crucial regulators of insulin secretion. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5] By binding to the SUR1 subunit, sulfonylureas initiate a signaling cascade that leads to insulin release.

Under resting conditions, K-ATP channels are open, allowing potassium ions to flow out of the β-cell, which maintains a hyperpolarized membrane potential. When blood glucose levels rise, intracellular ATP levels increase, leading to the closure of K-ATP channels. This closure causes membrane depolarization, the opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. Sulfonylureas mimic the effect of high ATP levels by binding to the SUR1 subunit and inducing channel closure, thereby stimulating insulin secretion independent of blood glucose levels.[2]

Comparative Binding Affinities

While specific, recent quantitative binding data for this compound is scarce in publicly available literature, the binding affinities of other sulfonylureas provide a strong basis for comparison. First-generation sulfonylureas, like tolbutamide, generally exhibit lower binding affinity compared to second-generation agents like glibenclamide.

It is established that the β-cell sulfonylurea receptor (SUR1) binds to hypoglycemic agents like glibenclamide with high affinity in the nanomolar (nM) range, while tolbutamide binds with a lower affinity in the micromolar (µM) range.[6] Glibenclamide, a second-generation sulfonylurea, binds to K-ATP channels with a dissociation constant (Kd) in the low nanomolar range (0.5–10 nM).[3][6]

CompoundGenerationTargetBinding Affinity (Reported Values)
This compound FirstK-ATP Channel (SUR1)Data not readily available, but expected to be in the micromolar (µM) range, similar to other first-generation sulfonylureas.
Tolbutamide FirstK-ATP Channel (SUR1)Micromolar (µM) range[6]
Glibenclamide SecondK-ATP Channel (SUR1)Nanomolar (nM) range (e.g., Kd ~0.44 µmol/L for binding to human plasma proteins, with high affinity for SUR1)[7]

Experimental Protocols

To validate the binding affinity of this compound and compare it with other sulfonylureas, two primary experimental approaches are employed: radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor. For K-ATP channels, [3H]glibenclamide is a commonly used radioligand due to its high affinity.

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit of the K-ATP channel by competitive displacement of a radiolabeled sulfonylurea.

Materials:

  • Cell line expressing recombinant K-ATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1 subunits)[4]

  • Membrane preparation from the expressing cells

  • [3H]glibenclamide (radioligand)

  • Unlabeled this compound, tolbutamide, and glibenclamide (for comparison)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold incubation buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture COSm6 cells expressing the K-ATP channel subunits.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the incubation buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of [3H]glibenclamide (e.g., 1-5 nM).

    • Add increasing concentrations of unlabeled this compound (or other competing ligands) to the tubes.

    • Include a tube with only [3H]glibenclamide (total binding) and a tube with [3H]glibenclamide and a high concentration of unlabeled glibenclamide (non-specific binding).

    • Add the membrane preparation to each tube to initiate the binding reaction.

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique measures the ion flow through the K-ATP channels in the cell membrane and how it is affected by different compounds.

Objective: To determine the functional inhibitory concentration (IC50) of this compound on K-ATP channel currents.

Materials:

  • Cell line expressing K-ATP channels (e.g., HEK293 or COSm6 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, pH 7.2)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, pH 7.4)

  • This compound, tolbutamide, and glibenclamide stock solutions

  • Perfusion system to apply different solutions to the cell

Protocol:

  • Cell Preparation:

    • Plate the cells expressing K-ATP channels onto coverslips suitable for microscopy.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation and Seal Formation:

    • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).[9]

  • Recording K-ATP Currents:

    • To activate K-ATP channels, you can either use a low ATP concentration in the pipette solution or apply a metabolic inhibitor like sodium azide to the bath solution.

    • Apply voltage steps or ramps to elicit K-ATP currents and record the baseline current.

  • Drug Application:

    • Using the perfusion system, apply increasing concentrations of this compound to the bath solution.

    • Record the current at each concentration until a steady-state inhibition is observed.

    • Wash out the drug with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the amplitude of the K-ATP current at a specific voltage before and after the application of each drug concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Visualizations

Caption: Experimental workflows for determining binding affinity.

signaling_pathway cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to Kir62 Kir6.2 Subunit (K+ Pore) SUR1->Kir62 associates with Channel_Closure K-ATP Channel Closure SUR1->Channel_Closure Induces Depolarization Membrane Depolarization Channel_Closure->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Opens Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release

Caption: this compound's mechanism of action on K-ATP channels.

References

A Comparative Analysis of the Hypoglycemic Potency of Carbutamide and Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of a first-generation and a second-generation sulfonylurea, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the hypoglycemic potency of carbutamide and glibenclamide. This analysis is supported by experimental data on their mechanisms of action, receptor affinity, and clinical efficacy.

This compound, a first-generation sulfonylurea, and glibenclamide (also known as glyburide), a second-generation agent, both function by stimulating insulin secretion from pancreatic β-cells.[1][2] This is achieved through their interaction with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3] Binding of these drugs to SUR1 leads to the closure of the K-ATP channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. While their fundamental mechanism is similar, their hypoglycemic potency differs significantly, a distinction primarily attributed to variations in their affinity for the SUR1 receptor and their pharmacokinetic profiles.[2]

Quantitative Comparison of Hypoglycemic Potency

Experimental data consistently demonstrates that second-generation sulfonylureas, such as glibenclamide, are significantly more potent than their first-generation counterparts, including this compound.[2][4] This enhanced potency means that a lower dose of glibenclamide is required to achieve the same degree of blood glucose reduction as a larger dose of this compound.

ParameterThis compoundGlibenclamideReference
Generation FirstSecond[1][2]
Relative Potency LowerHigher (approx. 100-fold more potent than first-generation sulfonylureas)[5]
Receptor Binding Affinity (SUR1) LowerHigh (nM range)[6]
Typical Daily Dose 500-2000 mg2.5-20 mg
Risk of Hypoglycemia PresentHigher, especially in the elderly[1]

Experimental Protocols

The assessment of hypoglycemic potency relies on standardized in vivo and in vitro experimental models.

In Vivo Assessment: Oral Glucose Tolerance Test (OGTT)

The Oral Glucose Tolerance Test (OGTT) is a common in vivo method to evaluate the efficacy of hypoglycemic agents.

Protocol:

  • Animal Model: Male Wistar rats are typically used. The animals are fasted overnight (12-14 hours) with free access to water.

  • Drug Administration: A suspension of the test compound (this compound or glibenclamide) or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally via gavage.

  • Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose concentrations are determined using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. The hypoglycemic effect is determined by the percentage reduction in the AUC of the drug-treated group compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined by testing a range of doses.

In Vitro Assessment: Sulfonylurea Receptor (SUR1) Binding Assay

This assay determines the binding affinity of the compounds to their molecular target, the SUR1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the SUR1 receptor (e.g., from pancreatic islets or a cell line like INS-1). This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

  • Radioligand Binding: The prepared membranes are incubated with a radiolabeled sulfonylurea, typically [3H]glibenclamide, which has a high affinity for the SUR1 receptor.

  • Competition Assay: To determine the affinity of the test compounds (this compound or glibenclamide), the assay is performed in the presence of varying concentrations of the unlabeled drug. The unlabeled drug will compete with the radiolabeled ligand for binding to the SUR1 receptor.

  • Separation and Quantification: After incubation, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sulfonylurea signaling pathway and a typical experimental workflow for comparing hypoglycemic potency.

Sulfonylurea_Signaling_Pathway cluster_cell Pancreatic β-cell SU Sulfonylurea (this compound/Glibenclamide) SUR1 SUR1 SU->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis

Caption: Sulfonylurea Signaling Pathway in Pancreatic β-cells.

Experimental_Workflow cluster_invivo In Vivo: Oral Glucose Tolerance Test cluster_invitro In Vitro: Receptor Binding Assay cluster_conclusion Comparison of Hypoglycemic Potency A1 Animal Fasting A2 Oral Administration (this compound/Glibenclamide/Vehicle) A1->A2 A3 Oral Glucose Challenge A2->A3 A4 Serial Blood Sampling A3->A4 A5 Blood Glucose Measurement A4->A5 A6 Data Analysis (AUC, ED50) A5->A6 C1 Potency Assessment A6->C1 B1 SUR1 Membrane Preparation B2 Incubation with [3H]Glibenclamide & Competitor (this compound/Glibenclamide) B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 B5->C1

Caption: Experimental Workflow for Potency Comparison.

Conclusion

References

Cross-Species Compass: A Comparative Guide to Carbutamide Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways and toxicological profiles of carbutamide across various species. Understanding these differences is crucial for the preclinical evaluation of drug candidates and for extrapolating animal data to human risk assessment. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Comparative Metabolism of this compound

The metabolism of this compound, a first-generation sulfonylurea, exhibits significant variation among species, primarily in the extent of N-acetylation. This metabolic difference is a key determinant of the drug's pharmacokinetic profile and, consequently, its efficacy and toxicity.

One of the primary metabolic routes for this compound is N-acetylation of the aromatic amino group. The rate of this biotransformation varies considerably across species, influencing the plasma half-life and clearance of the drug.[1] Rabbits are known to be rapid acetylators of this compound, leading to a faster clearance of the drug.[1] In contrast, dogs and monkeys are slow acetylators, which can result in higher plasma concentrations and a prolonged half-life.[1] Humans exhibit an intermediate rate of N-acetylation.[1]

dot

Carbutamide_Metabolism cluster_species Species-Dependent Metabolism This compound This compound N_acetylthis compound N-acetylthis compound This compound->N_acetylthis compound N-acetyltransferase Hydroxylated_metabolites Hydroxylated metabolites This compound->Hydroxylated_metabolites CYP450 enzymes (e.g., CYP2C9) Rabbit Rabbit (High) Human Human (Intermediate) Monkey_Dog Monkey & Dog (Low) N_acetyltransferase N_acetyltransferase CYP450 CYP450

Caption: Metabolic pathways of this compound in different species.

Quantitative Data on this compound Metabolism
SpeciesPrimary Metabolic PathwayKey EnzymesRelevant Findings
Rabbit N-acetylationN-acetyltransferaseRapid acetylation leading to fast clearance.[1]
Human N-acetylation, HydroxylationN-acetyltransferase, CYP2C9Intermediate rate of acetylation.[1]
Monkey Low N-acetylationN-acetyltransferaseSlow acetylation.[1]
Dog Very low N-acetylationN-acetyltransferaseVery slow acetylation, contributing to higher toxicity.[1]
Rat HydroxylationCYP450 enzymesPrimary route of metabolism is hydroxylation.

Cross-Species Toxicity of this compound

The toxicity of this compound demonstrates marked differences across species, with dogs exhibiting significantly higher sensitivity compared to other laboratory animals such as rats, rabbits, and monkeys.[2] This heightened susceptibility in dogs is linked to their limited ability to metabolize the drug, leading to accumulation and adverse effects.[2]

Comparative Toxicity Data
SpeciesAcute Oral LD50Chronic Toxicity ObservationsTarget Organs of Toxicity
Mouse ~2,500 mg/kg--
Rat >4,000 mg/kgTolerated large daily doses.[2]Thyroid (slight hypertrophy at high doses).[2]
Rabbit -Tolerated large daily doses.[2]-
Monkey -Tolerated daily doses up to 250 mg/kg for extended periods.[2]-
Dog -Succumbed to daily doses of 50 mg/kg.[2]Pancreas (degranulation of beta cells), Thyroid (hypertrophy), Liver (fatty metamorphosis), Gastrointestinal tract (erosions, bleeding), Bone Marrow.[2]
Human -Withdrawn from the market due to reports of bone marrow depression.Bone Marrow

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of this compound in liver microsomes from different species.

1. Materials:

  • This compound

  • Liver microsomes (from human, rat, rabbit, dog, monkey)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the pre-warmed microsome mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

  • Identify and quantify the major metabolites formed in each species.

Acute Oral Toxicity (LD50) Determination

This protocol outlines a general procedure for determining the median lethal dose (LD50) of this compound in rodents, following established guidelines.

1. Animals:

  • Healthy, young adult rats or mice of a single strain, acclimated to laboratory conditions.

2. Procedure:

  • Fast the animals overnight prior to dosing.

  • Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose).

  • Administer a single oral dose of this compound to groups of animals at several dose levels.

  • Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Record the number of mortalities in each dose group.

  • Perform a gross necropsy on all animals at the end of the observation period.

3. Data Analysis:

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Histopathological Examination

This protocol describes the basic steps for preparing and examining tissues for pathological changes following this compound administration.

1. Tissue Collection and Fixation:

  • At the end of the toxicity study, euthanize the animals and perform a complete necropsy.

  • Collect target organs (e.g., liver, pancreas, thyroid, bone marrow) and fix them in 10% neutral buffered formalin.

2. Tissue Processing and Staining:

  • Dehydrate the fixed tissues through a series of graded alcohols.

  • Clear the tissues in xylene and embed them in paraffin wax.

  • Section the paraffin blocks at a thickness of 4-5 µm.

  • Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

3. Microscopic Examination:

  • A board-certified veterinary pathologist should examine the stained tissue sections under a light microscope.

  • Describe and score any observed histopathological lesions.

Signaling Pathway and Experimental Workflow

dot

Carbutamide_Action cluster_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 This compound->SUR1 binds KATP_Channel KATP Channel SUR1->KATP_Channel closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound's mechanism of action in pancreatic beta-cells.

dot

Toxicity_Workflow cluster_workflow Experimental Workflow for Toxicity Assessment Dose_Selection Dose Range Finding Acute_Toxicity Acute Toxicity Study (e.g., LD50) Dose_Selection->Acute_Toxicity Chronic_Toxicity Chronic Toxicity Study Acute_Toxicity->Chronic_Toxicity Clinical_Observations Clinical Observations Chronic_Toxicity->Clinical_Observations Blood_Analysis Blood Chemistry & Hematology Chronic_Toxicity->Blood_Analysis Necropsy Gross Necropsy Chronic_Toxicity->Necropsy Data_Analysis Data Analysis & Interpretation Clinical_Observations->Data_Analysis Blood_Analysis->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: A typical experimental workflow for assessing this compound toxicity.

References

A Head-to-Head Comparison of Carbutamide with Modern Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of carbutamide, a first-generation sulfonylurea, against contemporary antidiabetic medications. By examining mechanisms of action, efficacy, safety profiles, and the experimental protocols used for their evaluation, this document aims to provide a comprehensive resource for professionals in diabetes research and therapeutic development.

Mechanism of Action: From Pancreatic Stimulation to Multi-Organ Targeting

The fundamental difference between this compound and modern antidiabetic agents lies in their mechanism of action. This compound employs a relatively direct approach, while newer drugs target a wider array of physiological pathways involved in glucose homeostasis.

This compound: As a sulfonylurea, this compound's primary action is to stimulate the release of insulin from the β-cells of the pancreas.[1][2][3][4] It achieves this by binding to the sulfonylurea receptor-1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This binding closes the KATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium ions that triggers the exocytosis of insulin-containing vesicles.[1][2] This mechanism is glucose-independent, meaning it can stimulate insulin release even at low blood glucose levels.

Modern Antidiabetic Drugs: Contemporary therapies have evolved to target various organs and pathways, often with glucose-dependent effects, which reduces the risk of hypoglycemia.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin): These drugs inhibit the DPP-4 enzyme, which deactivates incretin hormones like GLP-1 and GIP.[5][6][7][8] By prolonging the action of these hormones, they enhance glucose-dependent insulin secretion and suppress glucagon release.[5][7]

  • Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) (e.g., Semaglutide): These agents mimic the action of the native GLP-1 hormone.[9] They stimulate insulin secretion in a glucose-dependent manner, suppress glucagon secretion, slow gastric emptying, and promote satiety through central nervous system effects.[9][10]

  • Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Dapagliflozin): Acting independently of insulin, these drugs inhibit the SGLT2 protein in the proximal renal tubules.[6][11] This prevents the reabsorption of filtered glucose, leading to its excretion in the urine.[11][12]

  • Thiazolidinediones (TZDs) (e.g., Pioglitazone): TZDs are insulin sensitizers that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[5][6][8] This activation regulates genes involved in glucose and lipid metabolism, improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6][8]

Comparative Signaling Pathways cluster_this compound This compound (Pancreas) cluster_Modern Modern Drug Targets This compound This compound KATP KATP Channel This compound->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens Ca2+ Channels Insulin_Release Insulin Release (Glucose-Independent) Ca_Influx->Insulin_Release GLP1_RA GLP-1 RA (Gut/Pancreas) GLP1_Receptor GLP-1 Receptor GLP1_RA->GLP1_Receptor SGLT2_I SGLT2 Inhibitor (Kidney) SGLT2 SGLT2 Transporter SGLT2_I->SGLT2 Inhibits DPP4_I DPP-4 Inhibitor (Systemic) DPP4_Enzyme DPP-4 Enzyme DPP4_I->DPP4_Enzyme Inhibits Modern_Insulin Insulin Release (Glucose-Dependent) GLP1_Receptor->Modern_Insulin Glucose_Excretion ↑ Urinary Glucose Excretion SGLT2->Glucose_Excretion Blocks Reabsorption Active_GLP1 ↑ Active GLP-1 DPP4_Enzyme->Active_GLP1 Prevents Degradation of Active_GLP1->GLP1_Receptor

Caption: Simplified signaling pathways of this compound vs. modern antidiabetic drugs.

Comparative Efficacy

While direct, modern head-to-head trials involving this compound are nonexistent due to its obsolescence, its efficacy can be contextualized from historical data against the well-documented performance of current drug classes. Efficacy is primarily measured by the reduction in glycated hemoglobin (HbA1c).

Table 1: Comparative Efficacy of Antidiabetic Drug Classes

Drug ClassTypical HbA1c Reduction (Monotherapy)Additional Benefits
First-Generation Sulfonylureas (e.g., this compound) 1.0% – 2.0%None
GLP-1 Receptor Agonists 1.0% – 2.0%[13][14]Significant weight loss, blood pressure reduction, proven cardiovascular benefits.[9][14]
SGLT2 Inhibitors 0.5% – 1.0%[12][15]Weight loss, blood pressure reduction, proven cardiovascular and renal benefits.[15][16][17]
DPP-4 Inhibitors 0.5% – 0.8%[18]Weight neutral, generally well-tolerated.[10]
Metformin (Biguanide) 1.0% – 2.0%[7]Weight neutral/modest weight loss, extensive safety data, potential cardiovascular benefits.

Safety and Tolerability Profile

The most significant divergence between this compound and modern antidiabetics is in their safety profiles. This compound was withdrawn from the market in many places due to safety concerns, particularly bone marrow toxicity.[3][4][19][20]

Table 2: Comparative Safety and Tolerability

Drug ClassPrimary Safety ConcernsCommon Side Effects
First-Generation Sulfonylureas (e.g., this compound) High risk of severe, prolonged hypoglycemia , bone marrow toxicity, potential adverse cardiovascular events.[1][19][20]Weight gain.[11]
GLP-1 Receptor Agonists Pancreatitis, thyroid C-cell tumors (rodent studies).Nausea, vomiting, diarrhea (often transient).[10][14]
SGLT2 Inhibitors Genital mycotic infections, urinary tract infections, euglycemic ketoacidosis (rare), risk of volume depletion.[15][16][21]Increased urination.
DPP-4 Inhibitors Pancreatitis (rare), joint pain.Generally well-tolerated, headache, nasopharyngitis.[10]
Metformin (Biguanide) Lactic acidosis (very rare, associated with renal impairment), Vitamin B12 deficiency.Gastrointestinal distress (diarrhea, nausea).[7]

Experimental Protocols for Evaluation

The evaluation of any antidiabetic drug follows a rigorous preclinical and clinical pathway to establish its mechanism, efficacy, and safety.

cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase Target_ID Target Identification & Validation In_Vitro In Vitro Assays (Cell Lines, Pancreatic Islets) Target_ID->In_Vitro In_Vivo In Vivo Animal Models (e.g., STZ-rats, db/db mice) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase1 Phase I (Safety, PK/PD in healthy volunteers) Tox->Phase1 IND Submission Phase2 Phase II (Efficacy & Dose-Ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale confirmation of efficacy & safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized experimental workflow for antidiabetic drug discovery and development.

Key Experiment: In Vitro Insulin Secretion Assay

Objective: To determine the effect of a test compound on insulin secretion from pancreatic β-cells or isolated islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) via collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Cell Culture: Isolated islets or β-cell lines (e.g., MIN6, INS-1) are cultured in a controlled environment (37°C, 5% CO2) in an appropriate medium (e.g., RPMI-1640).

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: The cells are then incubated with the test compound (e.g., this compound, GLP-1 RA) at various concentrations in the presence of low (2.8 mM) and high (16.7 mM) glucose to assess both basal and glucose-stimulated insulin secretion.

  • Quantification: After incubation, the supernatant is collected. The concentration of secreted insulin is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[22] The results are normalized to the total protein or DNA content of the cells.

Key Experiment: In Vivo Evaluation in a Diabetic Animal Model

Objective: To assess the glucose-lowering efficacy and physiological effects of a test compound in a living organism.

Methodology:

  • Model Induction: Diabetes is induced in laboratory animals (e.g., rats, mice). Common models include chemical induction with streptozotocin (STZ) or alloxan, which are toxic to β-cells, or the use of genetic models like the db/db mouse or Zucker Diabetic Fatty (ZDF) rat.[23][24]

  • Treatment: Once hyperglycemia is confirmed, animals are randomized into groups to receive the vehicle (control), a reference drug (e.g., metformin), or the test compound at various doses. Administration is typically performed daily via oral gavage or injection for a period of several weeks.

  • Monitoring: Key parameters are monitored throughout the study, including body weight, food and water intake, and fasting/random blood glucose levels.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose bolus is administered orally, and blood glucose is measured at set intervals (e.g., 0, 15, 30, 60, 120 minutes) to assess the animal's ability to handle a glucose load.

Conclusion

The evolution from this compound to modern antidiabetic drugs marks a paradigm shift in the management of type 2 diabetes. While this compound established the principle of oral hypoglycemic therapy by targeting insulin secretion, its glucose-independent mechanism and significant safety liabilities render it obsolete by today's standards. Modern agents offer superior or comparable glycemic control through diverse, often glucose-dependent mechanisms, coupled with significantly improved safety profiles and additional multi-organ benefits, including weight reduction and cardiovascular and renal protection. This head-to-head comparison underscores the remarkable progress in the field, moving from a singular focus on glucose-lowering to a holistic approach to managing a complex metabolic disease.

References

A Historical Reckoning: Carbutamide's Clinical Efficacy in the Dawn of Oral Diabetes Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of carbutamide, the first-generation sulfonylurea, reveals a potent but ultimately flawed early oral antidiabetic agent. Historical clinical data from the 1950s and 1960s demonstrate its significant blood glucose-lowering capabilities, often exceeding those of its contemporary, tolbutamide, particularly in more severe cases of diabetes. However, this efficacy was marred by a higher incidence of adverse effects, leading to its eventual withdrawal and replacement by safer alternatives.

This guide provides a detailed comparison of the clinical performance of this compound with other first-generation sulfonylureas, supported by a review of historical experimental data and protocols. The information is intended for researchers, scientists, and drug development professionals interested in the evolution of diabetes treatment and the evaluation of early oral hypoglycemic agents.

Comparative Clinical Efficacy and Safety

Clinical trials conducted in the mid-20th century established this compound as an effective oral agent for reducing hyperglycemia in adults with "maturity-onset" diabetes. A landmark six-year study involving 9,214 diabetic patients directly compared this compound and tolbutamide, revealing this compound's superior efficacy in managing severe diabetes. However, this enhanced potency came at the cost of a significantly higher rate of allergic skin reactions, occurring in 3.6% of patients treated with this compound compared to just 0.8% of those on tolbutamide.

One notable case study from a 1956 clinical trial documented a patient whose fasting blood sugar was dramatically reduced from 300 mg/100 ml to 100 mg/100 ml with this compound treatment. While comprehensive, aggregated data from these early trials are scarce, the available information consistently points to this compound's robust glucose-lowering effect. In contrast, a separate study on tolbutamide reported a mean decrease in fasting serum glucose of 17% ± 2%.

The most significant concern with this compound, however, was the risk of severe and sometimes fatal side effects. Reports from 1956 indicated that among 193 patients, 9% developed a rash, and a few experienced neutropenia or fatal agranulocytosis (a severe drop in white blood cells). This alarming safety profile ultimately led to the discontinuation of this compound's use.

DrugEfficacy MetricReported ValueSafety ProfileReported Incidence
This compound Fasting Blood Glucose Reduction (Single Case)From 300 mg/100 ml to 100 mg/100 mlAllergic Skin Reactions3.6%
Rash9%
AgranulocytosisRare, but fatal cases reported
Tolbutamide Mean Fasting Serum Glucose Decrease17% ± 2%Allergic Skin Reactions0.8%

Historical Experimental Protocols

The clinical trials of the 1950s, while pioneering, lacked the rigorous design and standardized reporting of modern studies. However, a review of available literature allows for a reconstruction of the typical experimental protocols of the era.

Patient Selection:

  • Inclusion Criteria: Patients were typically adults with a diagnosis of "maturity-onset" or "mild" diabetes, often over the age of 45, who had been diagnosed for less than 5-10 years. Many were managed on diet alone or small doses of insulin prior to the trial.

  • Exclusion Criteria: Patients with juvenile-onset (Type 1) diabetes or those prone to ketosis were generally excluded.

Dosing Regimens:

  • This compound: A common dosing schedule involved a loading dose, for example, 2.5 grams on the first day, followed by 1.5 grams on the second day, and a maintenance dose of 1.0 gram daily thereafter.

  • Tolbutamide: Specific dosing for comparative trials from that era is less clearly documented in the available abstracts but was generally administered in divided daily doses.

Efficacy and Safety Assessment:

  • Blood Glucose Monitoring: Fasting blood glucose levels were the primary efficacy endpoint. These were typically measured weekly using capillary blood samples.

  • Oral Glucose Tolerance Tests (OGTT): OGTTs were often performed at baseline and at various points during the treatment period to assess the impact on glucose metabolism.

  • Safety Monitoring: This included regular monitoring for skin reactions, and in some studies, complete blood counts to detect hematological abnormalities like agranulocytosis.

Visualizing Historical Clinical Research

To better understand the workflow and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_protocol Typical 1950s Clinical Trial Workflow for this compound patient_selection Patient Selection (Maturity-Onset Diabetes) baseline_assessment Baseline Assessment (Fasting Blood Glucose, OGTT) patient_selection->baseline_assessment randomization Treatment Allocation (this compound or Tolbutamide/Placebo) baseline_assessment->randomization treatment_period Treatment Period (Specified Dosing Regimen) randomization->treatment_period monitoring Weekly Monitoring (Fasting Blood Glucose, Side Effects) treatment_period->monitoring final_assessment Final Assessment (Repeat Blood Glucose, OGTT) treatment_period->final_assessment monitoring->treatment_period data_analysis Data Analysis (Comparison of Efficacy and Safety) final_assessment->data_analysis G cluster_pathway Mechanism of Action of Sulfonylureas (e.g., this compound) sulfonylurea This compound sur1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell sulfonylurea->sur1 Binds to katp ATP-sensitive K+ Channel (KATP) sur1->katp Closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers blood_glucose Decreased Blood Glucose insulin_secretion->blood_glucose Results in G cluster_comparison Logical Comparison of this compound and Tolbutamide This compound This compound efficacy Efficacy This compound->efficacy safety Safety This compound->safety tolbutamide Tolbutamide tolbutamide->efficacy tolbutamide->safety higher_potency Higher Potency (especially in severe diabetes) efficacy->higher_potency This compound lower_potency Lower Potency efficacy->lower_potency Tolbutamide higher_side_effects Higher Incidence of Side Effects (Rash, Agranulocytosis) safety->higher_side_effects This compound lower_side_effects Lower Incidence of Side Effects safety->lower_side_effects Tolbutamide

Comparative Analysis of Secondary Failure Rates in Second-Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the long-term efficacy of sulfonylureas in the treatment of Type 2 Diabetes Mellitus.

The long-term utility of sulfonylureas in managing Type 2 Diabetes Mellitus is often curtailed by the phenomenon of secondary failure, where the drug ceases to be effective after an initial period of successful glycemic control.[1] This guide provides a comparative analysis of the secondary failure rates of commonly prescribed second-generation sulfonylureas, supported by clinical data and an exploration of the underlying physiological mechanisms.

Quantitative Comparison of Secondary Failure Rates

Clinical studies have demonstrated notable differences in the long-term efficacy and secondary failure rates among various second-generation sulfonylureas. The following table summarizes the findings from a 5-year prospective randomized controlled trial involving 248 patients with non-insulin-dependent diabetes.[2][3]

SulfonylureaNumber of PatientsSecondary Failure Rate (%)p-value (vs. Gliclazide)
Gliclazide867.0%-
Glibenclamide8417.9%< 0.1
Glipizide7825.6%< 0.005

These findings suggest that gliclazide has the lowest secondary failure rate over a five-year period, showing a statistically significant advantage over glipizide.[2][3][4] Another study reinforces these findings, suggesting that gliclazide may be a more suitable option for long-term therapy due to its lower rate of secondary failure and fewer side effects.[5]

Understanding the Mechanisms of Secondary Failure

Secondary failure of sulfonylureas is a complex process attributed to several factors, primarily the progressive decline of pancreatic β-cell function and the development of insulin resistance.[1][6]

Initially, it was hypothesized that continuous stimulation of β-cells by sulfonylureas could lead to their exhaustion and subsequent failure.[7] However, the United Kingdom Prospective Diabetes Study (UKPDS) indicated that sulfonylureas do not appear to accelerate the underlying rate of β-cell function loss.[8]

More recent research has identified a novel molecular mechanism involving the downregulation of cytochrome b5 reductase 3 (Cyb5r3).[9][10] Chronic exposure to sulfonylureas can lead to reduced levels of Cyb5r3, which in turn destabilizes glucokinase (Gck), a key enzyme in glucose sensing and metabolism within the β-cells. This impairment of glucose utilization is believed to be a significant contributor to secondary sulfonylurea failure.[9][10]

The proposed signaling pathway for sulfonylurea action and the mechanism of secondary failure are illustrated in the diagrams below.

Sulfonylurea_Action_Pathway cluster_pancreatic_b_cell Pancreatic β-cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Caption: Mechanism of action of sulfonylureas on pancreatic β-cells.

Secondary_Failure_Mechanism Chronic_SU Chronic Sulfonylurea Exposure Cyb5r3 Cyb5r3 Downregulation Chronic_SU->Cyb5r3 Gck_Destabilization Glucokinase (Gck) Destabilization Cyb5r3->Gck_Destabilization Glucose_Metabolism Impaired Glucose Metabolism Gck_Destabilization->Glucose_Metabolism ATP_Production Reduced ATP Production Glucose_Metabolism->ATP_Production KATP_Channel_Opening K-ATP Channel Remains Open ATP_Production->KATP_Channel_Opening No_Depolarization No Membrane Depolarization KATP_Channel_Opening->No_Depolarization No_Insulin_Secretion Impaired Insulin Secretion No_Depolarization->No_Insulin_Secretion Experimental_Workflow Patient_Recruitment Patient Recruitment (NIDDM) Randomization Randomization Patient_Recruitment->Randomization Gliclazide_Group Gliclazide Group (n=86) Randomization->Gliclazide_Group Glibenclamide_Group Glibenclamide Group (n=84) Randomization->Glibenclamide_Group Glipizide_Group Glipizide Group (n=78) Randomization->Glipizide_Group Follow_Up 5-Year Follow-up (Monitoring HbA1c, BMI) Gliclazide_Group->Follow_Up Glibenclamide_Group->Follow_Up Glipizide_Group->Follow_Up Data_Analysis Data Analysis (Comparison of Failure Rates) Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Cardiovascular Safety of Carbutamide: A Comparative Analysis with Other Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical and preclinical data assessing the cardiovascular risk profile of the first-generation sulfonylurea, carbutamide, in relation to other drugs in its class.

The cardiovascular safety of sulfonylureas, a class of oral hypoglycemic agents widely used in the management of type 2 diabetes, has been a subject of debate for decades. This controversy was ignited by the University Group Diabetes Program (UGDP) study in the 1970s, which suggested an increased risk of cardiovascular mortality with the first-generation sulfonylurea, tolbutamide.[1][2] this compound, another first-generation sulfonylurea, has also been scrutinized for its potential cardiotoxic effects. This guide provides a detailed comparison of the cardiovascular safety of this compound relative to other sulfonylureas, drawing upon available clinical and preclinical data.

Comparative Cardiovascular Risk Profile

While direct, large-scale, modern clinical trials comparing the cardiovascular outcomes of this compound with other sulfonylureas are limited, a combination of historical clinical data, observational studies, and preclinical research provides insights into its relative safety. The available evidence suggests that first-generation sulfonylureas, including this compound and tolbutamide, may carry a less favorable cardiovascular risk profile compared to the second-generation agents such as glimepiride, gliclazide, and glipizide.

A meta-analysis of observational studies indicated that sulfonylureas, as a class, were associated with an increased risk of cardiovascular events and mortality in many studies, with relative risks ranging from 1.16 to 1.55 in studies without major design-related biases.[3] However, it is crucial to distinguish between different generations and individual drugs within the sulfonylurea class.

Table 1: Summary of Clinical and Observational Data on Cardiovascular Outcomes

SulfonylureaGenerationKey Findings on Cardiovascular OutcomesCitation(s)
This compound FirstEarly reports suggested a potential for increased digitalis toxicity and cardiac arrhythmias. Limited modern comparative data available.[4][5]
Tolbutamide FirstThe UGDP study reported an increase in cardiovascular mortality compared to placebo.[1][2] Some studies suggest it may not interfere with the cardioprotective effects of ischemic preconditioning at the mitochondrial level.[6][1][2][6]
Chlorpropamide FirstThe UKPDS study did not show increased mortality with chlorpropamide compared to conventional treatment.[1][1]
Glibenclamide (Glyburide) SecondAssociated with a potential increase in the risk of cardiovascular events and mortality in some studies.[7] It may abolish the protective effects of ischemic preconditioning.[8][7][8]
Glipizide SecondA large retrospective cohort study found that glipizide was associated with a higher risk of major adverse cardiovascular events (MACE) compared to DPP-4 inhibitors.[9][9]
Gliclazide SecondSome studies suggest a more favorable cardiovascular profile with a lower risk of cardiovascular and all-cause mortality compared to glibenclamide.[1] It appears to have no adverse effects on ischemic preconditioning.[10][1][10]
Glimepiride SecondGenerally considered to have a neutral or potentially more favorable cardiovascular safety profile compared to other sulfonylureas. It does not appear to abolish myocardial protection from ischemic preconditioning.[8][1][8]

Mechanistic Insights: The Role of KATP Channels

The primary mechanism of action of sulfonylureas involves the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which stimulates insulin secretion.[8] However, KATP channels are also present in cardiomyocytes and vascular smooth muscle cells, where they play a crucial role in cellular protection during ischemic events.[11][12][13]

The differential cardiovascular effects among sulfonylureas may be attributed to their varying selectivity for pancreatic versus cardiovascular KATP channels and their impact on ischemic preconditioning, a cellular mechanism that protects the heart from prolonged ischemic damage.[8]

First-generation sulfonylureas, and some second-generation agents like glibenclamide, are thought to be less selective and can block cardiac KATP channels. This blockade can impair the heart's ability to protect itself during periods of reduced blood flow, potentially leading to larger myocardial infarctions.[14] In contrast, agents like glimepiride and gliclazide appear to have a lesser effect on cardiac KATP channels and do not abolish the protective effects of ischemic preconditioning.[6][8]

Sulfonylurea Action on Pancreatic and Cardiac Cells cluster_pancreas Pancreatic β-Cell cluster_heart Cardiomyocyte (During Ischemia) SU_pancreas Sulfonylurea SUR1 SUR1 Subunit of KATP Channel SU_pancreas->SUR1 Binds to KATP_pancreas KATP Channel Closure SUR1->KATP_pancreas Depolarization_pancreas Membrane Depolarization KATP_pancreas->Depolarization_pancreas Ca_influx_pancreas Ca2+ Influx Depolarization_pancreas->Ca_influx_pancreas Insulin_release Insulin Release Ca_influx_pancreas->Insulin_release SU_heart Non-selective Sulfonylurea (e.g., this compound, Glibenclamide) SUR2A SUR2A Subunit of KATP Channel SU_heart->SUR2A Binds to KATP_heart_closed KATP Channel Closure SUR2A->KATP_heart_closed KATP_heart_open KATP Channel Opening (Protective) Impaired_Cardioprotection Impaired Cardioprotection (e.g., larger infarct size) KATP_heart_closed->Impaired_Cardioprotection Ischemia Ischemia (↓ ATP) Ischemia->KATP_heart_open

Figure 1. Simplified signaling pathway of sulfonylurea action.

Experimental Protocols

The assessment of sulfonylurea cardiotoxicity involves a range of in vitro and in vivo experimental models.

In Vitro Assessment of Cardiotoxicity:

  • Cell Lines: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to screen for drug-induced cardiotoxicity. These cells can be used in high-throughput assays to measure changes in electrophysiology, calcium handling, and cell viability.

  • Isolated Heart Preparations (Langendorff): This ex vivo model allows for the study of drug effects on myocardial contractility, heart rate, and coronary flow in an isolated, perfused heart.

  • Patch-Clamp Electrophysiology: This technique is used to study the direct effects of sulfonylureas on the activity of KATP channels in isolated cardiomyocytes.

In Vivo Assessment of Cardiovascular Safety:

  • Animal Models of Myocardial Infarction: Rodent or larger animal (e.g., swine) models of myocardial infarction are used to assess the impact of sulfonylureas on infarct size, cardiac function, and remodeling following an ischemic event. A common protocol involves the ligation of a coronary artery for a specific period, followed by reperfusion. Infarct size is then typically measured using histological staining (e.g., triphenyltetrazolium chloride).[15]

  • Telemetry in Conscious Animals: This method allows for the continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in freely moving animals to detect any drug-induced arrhythmias or hemodynamic changes.

Experimental Workflow for Assessing Sulfonylurea Cardiotoxicity cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies hiPSC_CMs hiPSC-derived Cardiomyocytes Patch_Clamp Patch-Clamp Electrophysiology hiPSC_CMs->Patch_Clamp KATP_activity Measure KATP Channel Activity Patch_Clamp->KATP_activity Langendorff Isolated Perfused Heart (Langendorff) Contractility Assess Myocardial Contractility & Hemodynamics Langendorff->Contractility Animal_Model Animal Model (e.g., Rat, Swine) MI_Model Myocardial Infarction Model (Ligation/Reperfusion) Animal_Model->MI_Model Telemetry Telemetry Monitoring Animal_Model->Telemetry Infarct_Size Measure Infarct Size (Histology) MI_Model->Infarct_Size Arrhythmia_Detection Detect Arrhythmias (ECG Analysis) Telemetry->Arrhythmia_Detection RCTs Randomized Controlled Trials MACE Assess Major Adverse Cardiovascular Events (MACE) RCTs->MACE Observational Observational Cohort Studies Observational->MACE

Figure 2. Workflow for cardiotoxicity assessment.

Conclusion

The available evidence, though limited for this compound in the modern era, suggests a hierarchy of cardiovascular risk among sulfonylureas. First-generation agents, including this compound, are associated with greater concern due to their non-selective action on KATP channels and historical clinical data. Second-generation sulfonylureas exhibit a more varied safety profile, with gliclazide and glimepiride appearing to be safer alternatives to glibenclamide and glipizide from a cardiovascular standpoint.

For researchers and drug development professionals, these findings underscore the importance of considering the specific sulfonylurea agent rather than making class-wide assumptions about cardiovascular risk. Further research, particularly well-designed observational studies or, if feasible, modern clinical trials directly comparing different sulfonylureas, would be invaluable in providing a more definitive assessment of their relative cardiovascular safety.

References

evaluation of carbutamide's effects on cardiovascular risk factors compared to gliclazide

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of Cardiovascular Risk Factors: Carbutamide vs. Gliclazide

In the landscape of oral hypoglycemic agents, the cardiovascular safety of sulfonylureas has been a subject of ongoing scientific scrutiny. This comparison guide provides a detailed evaluation of two such agents from different generations: this compound, a first-generation sulfonylurea, and gliclazide, a second-generation agent. The following sections present available experimental data, detail relevant study protocols, and illustrate key mechanistic pathways to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Data on Cardiovascular Risk Factors

Direct comparative clinical trial data for this compound and gliclazide is scarce due to the discontinuation of this compound in many regions. The following tables summarize available data on their effects on major cardiovascular risk factors, drawing from key studies and established pharmacological profiles.

Table 1: Effects on Major Adverse Cardiovascular Events (MACE)

DrugKey Study/EvidencePrimary OutcomeHazard Ratio (HR) / Odds Ratio (OR)Key Findings
This compound University Group Diabetes Program (UGDP) - Note: Studied tolbutamide, a similar first-generation sulfonylureaCardiovascular mortalityIncreased riskThe UGDP study reported an increased risk of cardiovascular mortality with tolbutamide compared to diet alone or diet plus insulin, raising concerns for the entire class of first-generation sulfonylureas[1][2][3][4][5][6].
Gliclazide ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) TrialComposite of major macrovascular and microvascular events0.90 (95% CI 0.82–0.98)Intensive glucose control with a gliclazide-based regimen significantly reduced the composite primary outcome, primarily driven by a reduction in microvascular events (nephropathy)[7][8][9][10].
Major macrovascular events0.94 (95% CI 0.84–1.06)There was no significant difference in the risk of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) with intensive gliclazide-based therapy compared to standard care[7][10].
Other Observational StudiesCardiovascular safetyFavorable compared to other sulfonylureasSeveral observational studies suggest that gliclazide has a better cardiovascular safety profile compared to other sulfonylureas, such as glibenclamide[11][12][13].

Table 2: Effects on Other Cardiovascular Risk Factors

Risk FactorThis compound (and other first-generation sulfonylureas)Gliclazide
Hypoglycemia Higher risk of severe and prolonged hypoglycemia.Lower risk of hypoglycemia compared to other sulfonylureas like glimepiride and glibenclamide[14][15]. The ADVANCE trial reported a higher incidence of severe hypoglycemia in the intensive control group (2.7%) versus the standard group (1.5%)[9][10].
Blood Pressure Limited direct data. Some studies on combined treatments showed slight reductions[16].The ADVANCE trial's blood pressure-lowering arm (using perindopril-indapamide) showed cardiovascular benefits, but the gliclazide-based glucose-lowering arm did not have a direct, significant impact on blood pressure[9][17].
Lipid Profile Limited direct data.Gliclazide has been shown to lower blood glucose and lipid levels[18].
Platelet Aggregation Limited direct data.Gliclazide has demonstrated anti-platelet effects, which may contribute to improved microcirculation and a reduced risk of vascular complications[19][20].
Oxidative Stress Limited direct data.Gliclazide possesses antioxidant properties due to its unique aminoazabicyclo-octane ring, which may help protect against vascular damage[19][20].

Experimental Protocols

Understanding the methodologies of key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the UGDP and ADVANCE trials.

University Group Diabetes Program (UGDP)

The UGDP was a long-term, multicenter, prospective clinical trial initiated in 1960 to evaluate the effectiveness of glucose-lowering drugs in preventing or delaying vascular complications in patients with non-insulin-dependent diabetes[1][2].

  • Study Design: Patients were randomly assigned to one of four treatment groups:

    • Diet alone (placebo)

    • Diet plus a standard, fixed dose of tolbutamide

    • Diet plus a standard, fixed dose of insulin

    • Diet plus a variable dose of insulin adjusted to control blood glucose

  • Patient Population: The study enrolled 823 patients with adult-onset diabetes[1].

  • Endpoints: The primary endpoint was the occurrence of vascular complications. Mortality was also tracked[1].

  • Key Outcome for Sulfonylureas: The tolbutamide arm of the study was terminated early due to findings of increased cardiovascular mortality compared to the other treatment groups[2][21][3].

ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial

The ADVANCE trial was a large-scale, randomized controlled trial designed to assess the effects of intensive blood glucose control and blood pressure lowering on major vascular events in patients with type 2 diabetes[7][8][9].

  • Study Design: The trial had a 2x2 factorial design where patients were randomly assigned to:

    • Intensive glucose control (targeting an HbA1c of ≤6.5%) with a gliclazide (modified release)-based regimen, or standard glucose control.

    • A fixed combination of perindopril and indapamide or placebo.

  • Patient Population: 11,140 patients with type 2 diabetes at high risk for cardiovascular events were enrolled[8].

  • Glucose Control Regimen:

    • Intensive Group: Started with gliclazide (modified release) with the addition of other drugs (metformin, thiazolidinediones, acarbose, insulin) as needed to achieve the HbA1c target.

    • Standard Group: Followed local guidelines for glucose control, with the treating physician choosing the appropriate glucose-lowering drugs (excluding gliclazide)[17].

  • Primary Endpoints: A composite of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy)[8][10].

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and gliclazide on the cardiovascular system can be partly attributed to their distinct interactions with sulfonylurea receptors (SUR) in various tissues.

General Mechanism of Action of Sulfonylureas

Both this compound and gliclazide are sulfonylureas that lower blood glucose by stimulating insulin secretion from pancreatic β-cells[22][23]. This is achieved by binding to the SUR1 subtype on these cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, calcium influx, and subsequent insulin exocytosis.

cluster_pancreatic_beta_cell Pancreatic β-cell Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to K-ATP Channel K-ATP Channel SUR1->K-ATP Channel Closes Cell Depolarization Cell Depolarization K-ATP Channel->Cell Depolarization Leads to Ca2+ Channel Ca2+ Channel Insulin Vesicles Insulin Vesicles Ca2+ Channel->Insulin Vesicles Triggers Insulin Release Insulin Release Insulin Vesicles->Insulin Release Exocytosis Cell Depolarization->Ca2+ Channel Opens cluster_drugs cluster_receptors Sulfonylurea Receptors cluster_effects Physiological Effects This compound This compound SUR1 (Pancreas) SUR1 (Pancreas) This compound->SUR1 (Pancreas) Binds SUR2 (Cardiovascular) SUR2 (Cardiovascular) This compound->SUR2 (Cardiovascular) Binds (Non-selective) Gliclazide Gliclazide Gliclazide->SUR1 (Pancreas) Binds (High Selectivity) Gliclazide->SUR2 (Cardiovascular) Low Affinity Preserved Cardioprotection Preserved Cardioprotection Gliclazide->Preserved Cardioprotection Selectivity leads to Insulin Release Insulin Release SUR1 (Pancreas)->Insulin Release Impaired Ischemic Preconditioning Impaired Ischemic Preconditioning SUR2 (Cardiovascular)->Impaired Ischemic Preconditioning Blockade leads to

References

Safety Operating Guide

Proper Disposal of Carbutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of carbutamide, a first-generation sulfonylurea compound. While this compound was previously used as an antidiabetic medication, it has since been withdrawn from the market due to toxicity.[1] Researchers and laboratory personnel must handle and dispose of this chemical with care, adhering to established safety protocols and waste management regulations.

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) as an irritant. It is crucial to take the following safety precautions when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Prevent contact with skin and eyes.[2]

  • Accidental Release: In case of a spill, avoid dust formation.[3] Isolate the area and collect the spilled material using appropriate methods for solid chemical waste. Do not let the chemical enter drains.[3]

Waste Characterization and Regulatory Overview

Based on a comprehensive review of the Resource Conservation and Recovery Act (RCRA) hazardous waste lists, This compound is not a listed hazardous waste under the P- or U-lists.[4][5][6][7][8] Therefore, it should be managed as a non-RCRA hazardous pharmaceutical waste.[3][4] However, it is the generator's responsibility to make a final determination based on the characteristics of the waste, such as ignitability, corrosivity, reactivity, and toxicity.

Even though it is not a listed hazardous waste, this compound should not be disposed of in regular trash or flushed down the drain.[4] Improper disposal can pose risks to the environment and human health.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting:

  • Segregation:

    • Collect all this compound waste, including pure chemical, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, separately from other waste streams.

    • Do not mix this compound waste with RCRA hazardous waste, biohazardous waste, or sharps.

  • Containerization:

    • Place this compound waste in a designated, leak-proof, and durable container.

    • The container should be compatible with the chemical and clearly labeled.

  • Labeling:

    • Label the waste container with the words "Non-RCRA Pharmaceutical Waste" or as required by your institution's and local regulations.

    • The label must clearly identify the contents as "this compound" and include the appropriate hazard pictograms (e.g., irritant).

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[4]

Decontamination of Laboratory Equipment

For laboratory equipment that has come into contact with this compound, follow these decontamination steps:

  • Initial Cleaning: Carefully remove any visible powder or residue using a dry method (e.g., wiping with a disposable cloth).

  • Washing: Wash the equipment with a suitable laboratory detergent and water.

  • Rinsing: Thoroughly rinse the equipment with water.

  • Final Rinse: A final rinse with a solvent in which this compound is soluble, such as ethanol, can be performed if deemed necessary by the researcher, followed by a final water rinse. All rinsates should be collected as hazardous waste.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the reviewed literature. Disposal should be based on the principle of minimizing waste generation and following all applicable federal, state, and local regulations for non-RCRA pharmaceutical waste.

ParameterValueSource
RCRA Hazardous Waste CodeNot ListedEPA

Experimental Protocols

This compound Disposal Workflow

Carbutamide_Disposal_Workflow start This compound Waste Generated assess Assess Waste Type (Pure chemical, contaminated labware, PPE) start->assess segregate Segregate from other waste streams (RCRA, Biohazard, Sharps) assess->segregate containerize Place in a designated, leak-proof container segregate->containerize label Label container clearly: 'Non-RCRA Pharmaceutical Waste - this compound' + Hazard Pictogram + Date containerize->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store->contact_ehs disposal Incineration at a permitted facility contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Carbutamide in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment. This compound is an orally active, first-generation sulfonylurea with hypoglycemic activity. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes key safety data.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed.
Acute Aquatic Toxicity (Category 1)
alt text
WarningH400: Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1)
alt text
WarningH410: Very toxic to aquatic life with long lasting effects.[1]
Additional Health Information This compound has been withdrawn from the market for therapeutic use due to toxic effects on bone marrow.[2]

Occupational Exposure Limits (OELs): No specific Occupational Exposure Limit (OEL) for this compound has been established. In the absence of a specific OEL, it is imperative to handle this compound as a potent and toxic substance. Engineering controls, such as the use of a chemical fume hood, should be the primary means of controlling exposure, supplemented by the rigorous use of personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNeoprene or Nitrile rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA clean, buttoned lab coat must be worn.
Respiratory Protection NIOSH-approved respiratorA respirator may be required for operations with a high potential for aerosolization or if handling large quantities. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be tightly closed.

Handling and Use
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • Preventing Contamination: Avoid the formation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization: Waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: The recommended method for the disposal of pharmaceutical waste is incineration in a permitted hazardous waste incinerator.[3][4] Contact your institution's EHS department to arrange for proper disposal. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spills

In the event of a this compound powder spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a damp paper towel to avoid raising dust.

  • Clean-up: Wearing appropriate PPE, gently collect the material using a scoop or other suitable tool and place it in a labeled hazardous waste container. Clean the spill area with soap and water.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. Be prepared to inform medical personnel that the individual has ingested a sulfonylurea, which can cause hypoglycemia.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Management of this compound-Induced Hypoglycemia

This compound's primary pharmacological effect is to lower blood glucose levels, which can lead to hypoglycemia. In a laboratory setting, accidental ingestion is the most likely route of exposure leading to this effect.

Signs and Symptoms of Hypoglycemia:

  • Shakiness, dizziness, sweating, confusion, irritability, headache, and blurred vision.

First Aid for Suspected Hypoglycemia:

  • If the individual is conscious and able to swallow, provide a fast-acting source of sugar, such as glucose tablets, fruit juice, or regular soda.

  • Follow with a longer-acting carbohydrate snack, like crackers or a sandwich.

  • Seek immediate medical attention. Inform medical personnel of the potential exposure to this compound.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the key steps.

This compound Handling Workflow This compound Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_this compound Weigh this compound in Ventilated Enclosure Prepare_Work_Area->Weigh_this compound Perform_Experiment Perform Experiment Weigh_this compound->Perform_Experiment Clean_Work_Area Clean and Decontaminate Work Area Perform_Experiment->Clean_Work_Area Segregate_Waste Segregate Contaminated Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A flowchart outlining the standard operating procedure for handling this compound.

This compound Spill Response This compound Spill Response Spill_Occurs This compound Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Evacuate_If_Necessary Evacuate if Necessary Alert_Personnel->Evacuate_If_Necessary Don_PPE Don Full PPE Evacuate_If_Necessary->Don_PPE Contain_Spill Cover with Damp Paper Towel to Prevent Dust Don_PPE->Contain_Spill Clean_Up Gently Collect Material into Hazardous Waste Container Contain_Spill->Clean_Up Decontaminate Clean Spill Area with Soap and Water Clean_Up->Decontaminate Dispose_Waste Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose_Waste

Caption: A step-by-step guide for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbutamide
Reactant of Route 2
Reactant of Route 2
Carbutamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.